s-Adenosyl-d-methionine
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C15H22N6O5S |
|---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
(2R)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate |
InChI |
InChI=1S/C15H22N6O5S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25)/t7-,8-,10-,11-,14-,27?/m1/s1 |
InChI Key |
MEFKEPWMEQBLKI-XCPQSEKJSA-N |
Isomeric SMILES |
C[S+](CC[C@H](C(=O)[O-])N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
Canonical SMILES |
C[S+](CCC(C(=O)[O-])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Origin of Product |
United States |
S Adenosyl L Methionine Metabolic Pathways and Their Interconnections
Biosynthesis of S-Adenosyl-L-Methionine
The synthesis of S-Adenosyl-L-methionine is a critical cellular process, as SAM is the primary methyl group donor for the methylation of a vast array of molecules, including DNA, RNA, proteins, and lipids. nih.govnih.gov This essential reaction is catalyzed by the enzyme Methionine Adenosyltransferase (MAT). creative-proteomics.com
Methionine Adenosyltransferase (MAT) Isoforms and Catalytic Mechanisms
In mammals, the synthesis of SAM is carried out by different isoforms of the MAT enzyme, which are encoded by two separate genes: MAT1A and MAT2A. nih.gov These isoforms exhibit distinct tissue-specific expression and regulatory properties.
MAT1A: This gene expresses the α1 catalytic subunit, which can assemble into two isoforms, MAT I (a tetramer) and MAT III (a dimer). nih.gov These isoforms are predominantly found in the adult liver, the primary site of SAM synthesis and consumption. wikipedia.orgnih.gov
MAT2A: This gene encodes the α2 catalytic subunit, which forms the MAT II isoform (a dimer). nih.gov This isoform is widely distributed in non-hepatic tissues and is also expressed in the fetal liver. nih.gov
MAT2B: This gene encodes the β regulatory subunit, which interacts with the MATα2 subunit to form the MATα2β complex. This interaction modulates the activity of the catalytic subunit. pnas.org
The catalytic mechanism of MAT is a two-step process. nih.gov In the first step, the sulfur atom of L-methionine performs a nucleophilic attack on the 5'-carbon of the adenosine (B11128) moiety of ATP. proteopedia.org This SN2 reaction results in the formation of SAM and a tripolyphosphate (PPPi) intermediate. pnas.org In the second step, the tripolyphosphate is hydrolyzed into inorganic pyrophosphate (PPi) and orthophosphate (Pi). nih.govnih.gov The entire reaction is exergonic, ensuring the forward synthesis of SAM.
| Gene | Catalytic Subunit | Isoform | Oligomeric State | Primary Tissue Expression |
|---|---|---|---|---|
| MAT1A | α1 | MAT I | Tetramer | Adult Liver |
| MAT1A | α1 | MAT III | Dimer | Adult Liver |
| MAT2A | α2 | MAT II | Dimer | Non-hepatic tissues, fetal liver |
Enzymatic Specificity and Substrate Requirements for S-Adenosyl-L-Methionine Synthesis
The synthesis of SAM by MAT has specific substrate and cofactor requirements. The primary substrates are L-methionine and ATP. creative-proteomics.com The enzyme exhibits a high degree of stereospecificity, exclusively utilizing the L-isomer of methionine. frontiersin.org
In addition to the main substrates, the catalytic activity of MAT is dependent on the presence of divalent and monovalent cations. Magnesium (Mg2+) is essential for the proper orientation of the ATP molecule in the active site. nih.gov Potassium (K+) also plays a crucial role in organizing the catalytic site for optimal function. proteopedia.orgnih.gov The reaction catalyzed by MAT can be summarized as follows:
L-methionine + ATP → S-Adenosyl-L-methionine + PPi + Pi creative-proteomics.com
S-Adenosyl-L-Methionine Catabolism and the Methionine Cycle
Following the donation of its methyl group in various transmethylation reactions, SAM is converted into S-adenosylhomocysteine (SAH). metwarebio.comnih.gov The subsequent metabolism of SAH and the regeneration of methionine constitute the methionine cycle, a vital pathway for maintaining cellular methylation potential and regenerating the essential amino acid methionine. metwarebio.comresearchgate.net
Formation and Hydrolysis of S-Adenosylhomocysteine (SAH)
The transfer of the methyl group from SAM to a substrate is catalyzed by a large family of enzymes known as methyltransferases. researchgate.net This reaction yields the methylated substrate and S-adenosylhomocysteine (SAH). wikipedia.org
SAH is a potent inhibitor of most methyltransferases, and its accumulation can lead to a significant reduction in cellular methylation capacity. wikipedia.orgpnas.org Therefore, the efficient removal of SAH is crucial. This is achieved through the action of the enzyme S-adenosylhomocysteine hydrolase (SAHH), also known as adenosylhomocysteinase. wikipedia.orgwikipedia.org
SAHH catalyzes the reversible hydrolysis of SAH into adenosine and homocysteine. pnas.orgwikipedia.org The reaction equilibrium actually favors the synthesis of SAH from adenosine and homocysteine. pnas.org However, under normal physiological conditions, the continuous removal of the products, adenosine and homocysteine, drives the reaction in the direction of hydrolysis. pnas.org The catalytic mechanism of SAHH involves the use of NAD+ as a cofactor to oxidize the 3'-hydroxyl group of the ribose moiety, facilitating the elimination of homocysteine. nih.govnih.gov
Regeneration of Methionine through the Methionine Cycle
The homocysteine produced from the hydrolysis of SAH stands at a critical metabolic juncture. It can either be directed to the transsulfuration pathway for the synthesis of cysteine or be remethylated to regenerate methionine, thus completing the methionine cycle. metwarebio.comresearchgate.net The remethylation of homocysteine is a key step in maintaining the methionine pool for protein synthesis and continued SAM production. nih.gov
The primary pathway for the remethylation of homocysteine in most tissues is catalyzed by the enzyme methionine synthase (MTR), also known as 5-methyltetrahydrofolate-homocysteine methyltransferase. wikipedia.orglifecodegx.com This enzyme facilitates the transfer of a methyl group from 5-methyltetrahydrofolate (5-MTHF), the primary circulating form of folate, to homocysteine, yielding methionine and tetrahydrofolate (THF). wikipedia.orgnih.gov
The MTR-catalyzed reaction is unique in mammals as it requires a derivative of vitamin B12, methylcobalamin, as an essential cofactor. wikipedia.orglifecodegx.com The cobalamin cofactor acts as an intermediate carrier of the methyl group, accepting it from 5-MTHF and subsequently donating it to homocysteine. uniprot.org This reaction not only regenerates methionine but also links the methionine cycle with the folate cycle, as it regenerates THF which is essential for various one-carbon transfer reactions, including the synthesis of purines and thymidylate. metwarebio.comwikipedia.org The activity of MTR is crucial for maintaining adequate levels of both methionine and THF. nih.gov
| Enzyme | Abbreviation | Function | Cofactor(s) |
|---|---|---|---|
| Methionine Adenosyltransferase | MAT | Synthesizes SAM from L-methionine and ATP | Mg2+, K+ |
| S-Adenosylhomocysteine Hydrolase | SAHH | Hydrolyzes SAH to adenosine and homocysteine | NAD+ |
| Methionine Synthase | MTR | Regenerates methionine from homocysteine | Methylcobalamin (Vitamin B12) |
Integrative Metabolic Cross-Talk with One-Carbon Metabolism
The metabolism of SAM is deeply integrated with one-carbon metabolism, a network of interconnected biochemical pathways that involve the transfer of one-carbon units. This intricate cross-talk ensures a balanced supply of methyl groups for various cellular processes and maintains metabolic homeostasis.
Interdependence with the Folate Cycle
The methionine cycle is critically dependent on the folate cycle for the remethylation of homocysteine to methionine. The folate cycle provides the methyl group in the form of 5-methyltetrahydrofolate (5-MTHF), which is the primary methyl donor for the methionine synthase (MS) catalyzed reaction. creative-proteomics.com
This interdependence creates a direct link between folate availability and SAM levels. A deficiency in folate can lead to a decrease in 5-MTHF, thereby impairing the remethylation of homocysteine. This can result in elevated homocysteine levels and a reduced capacity to regenerate methionine and, consequently, SAM. This highlights the crucial role of dietary folate in maintaining the integrity of the methionine cycle and ensuring an adequate supply of SAM for essential methylation reactions. nih.gov
Regulatory Mechanisms Governing Methionine Homeostasis
The homeostasis of methionine and SAM is tightly regulated through a complex interplay of genetic and metabolic mechanisms. creative-proteomics.com These regulatory networks ensure that the cellular levels of these critical metabolites are maintained within a narrow range to meet the demands of the cell while avoiding potential toxicity.
Key regulatory mechanisms include:
Allosteric Regulation: SAM itself acts as a key allosteric regulator of several enzymes in one-carbon metabolism. For instance, high levels of SAM allosterically inhibit methylenetetrahydrofolate reductase (MTHFR), the enzyme that produces 5-MTHF. frontiersin.org This feedback mechanism slows down the folate cycle when SAM levels are sufficient. Conversely, SAM activates cystathionine (B15957) β-synthase (CBS), the first enzyme in the transsulfuration pathway, thereby directing homocysteine towards cysteine synthesis when SAM levels are high. frontiersin.org
Substrate Availability: The rates of the reactions in the methionine cycle are influenced by the availability of substrates such as methionine, ATP, folate, and vitamin B12. creative-proteomics.com
Transcriptional Regulation: The expression of genes encoding the enzymes of the methionine and folate cycles can be regulated by various transcription factors that respond to cellular metabolic status. creative-proteomics.com
| Regulatory Mechanism | Key Effector | Target Enzyme(s) | Effect |
| Allosteric Inhibition | S-Adenosyl-L-Methionine | Methylenetetrahydrofolate Reductase (MTHFR) | Decreased production of 5-MTHF |
| Allosteric Activation | S-Adenosyl-L-Methionine | Cystathionine β-synthase (CBS) | Increased flux through the transsulfuration pathway |
| Feedback Inhibition | S-Adenosyl-L-homocysteine | Methyltransferases | Inhibition of methylation reactions |
Related S-Adenosyl-L-Methionine-Dependent Metabolic Pathways
As a universal methyl donor, SAM is involved in a vast array of metabolic pathways that are essential for cellular function and survival. wikipedia.orgnih.gov The transfer of its methyl group to various acceptor molecules is catalyzed by a large family of enzymes known as methyltransferases. nih.gov
Some of the key SAM-dependent metabolic pathways include:
Transmethylation Pathway Dynamics
The transmethylation pathway is arguably the most prominent metabolic route involving S-Adenosyl-L-methionine. In this pathway, SAMe functions as the principal donor of methyl groups (-CH3) to a vast array of acceptor molecules, including DNA, RNA, proteins, and lipids. nih.govnih.govyoutube.com This process, known as methylation, is critical for the regulation of gene expression, the synthesis of neurotransmitters, and the metabolism of various compounds.
The transfer of the methyl group from SAMe is catalyzed by a class of enzymes called methyltransferases. nih.gov This reaction converts SAMe into S-Adenosyl-L-homocysteine (SAH). nih.gov
| Reactant | Enzyme | Product |
| S-Adenosyl-L-methionine (SAMe) + Acceptor | Methyltransferase | S-Adenosyl-L-homocysteine (SAH) + Methylated Acceptor |
SAH is subsequently hydrolyzed to homocysteine and adenosine by the enzyme SAH hydrolase. nih.gov This reaction is reversible, and an accumulation of homocysteine can lead to an increase in SAH levels, which in turn can inhibit methyltransferase activity, thereby impeding the entire transmethylation process. nih.gov The ratio of SAMe to SAH is often used as an indicator of the cell's methylation capacity. nih.gov
The homocysteine generated can then be remethylated back to methionine, completing the methionine cycle. This remethylation is primarily accomplished by the enzyme methionine synthase, which utilizes a methyl group from 5-methyltetrahydrofolate (a derivative of folate) and requires vitamin B12 as a cofactor. nih.govyoutube.com
Transsulfuration Pathway Interconnections
When homocysteine is not remethylated back to methionine, it can enter the transsulfuration pathway. This pathway serves as a critical link between sulfur-containing amino acids and the production of other vital sulfur-containing compounds. The transsulfuration pathway is particularly active in the liver. nih.gov
The entry point of the transsulfuration pathway is the condensation of homocysteine with serine to form cystathionine, a reaction catalyzed by the vitamin B6-dependent enzyme cystathionine β-synthase (CBS). nih.govwikipedia.org
| Reactants | Enzyme | Product |
| Homocysteine + Serine | Cystathionine β-synthase (CBS) | Cystathionine |
Cystathionine is then cleaved by another vitamin B6-dependent enzyme, cystathionine γ-lyase (CGL), to produce cysteine, α-ketobutyrate, and ammonia. nih.govwikipedia.org
| Reactant | Enzyme | Products |
| Cystathionine | Cystathionine γ-lyase (CGL) | Cysteine + α-ketobutyrate + Ammonia |
Cysteine, a key product of this pathway, is an essential precursor for the synthesis of the major intracellular antioxidant, glutathione (B108866). researchgate.net Glutathione plays a crucial role in protecting cells from oxidative damage. The transsulfuration pathway, therefore, not only metabolizes homocysteine but also provides the building blocks for a critical component of the cell's antioxidant defense system.
Polyamine Biosynthesis Pathway
The third major metabolic fate of S-Adenosyl-L-methionine is its involvement in the biosynthesis of polyamines. Polyamines, such as spermidine (B129725) and spermine (B22157), are polycationic molecules that are essential for cell growth, proliferation, and differentiation. youtube.com
Before SAMe can contribute to polyamine synthesis, it must first be decarboxylated by the enzyme S-adenosylmethionine decarboxylase (AdoMetDC). researchgate.netnih.gov This reaction converts SAMe into decarboxylated S-adenosylmethionine (dcSAMe).
| Reactant | Enzyme | Product |
| S-Adenosyl-L-methionine (SAMe) | S-adenosylmethionine decarboxylase (AdoMetDC) | Decarboxylated S-adenosylmethionine (dcSAMe) |
The resulting dcSAMe then serves as the donor of an aminopropyl group in subsequent reactions. The first step in polyamine synthesis involves the transfer of an aminopropyl group from dcSAMe to putrescine (formed from the decarboxylation of ornithine) to generate spermidine. youtube.com This reaction is catalyzed by spermidine synthase.
| Reactants | Enzyme | Product |
| Decarboxylated S-adenosylmethionine (dcSAMe) + Putrescine | Spermidine synthase | Spermidine + 5'-methylthioadenosine (MTA) |
Subsequently, spermine synthase catalyzes the transfer of a second aminopropyl group from another molecule of dcSAMe to spermidine, forming spermine. youtube.comelsevierpure.com
| Reactants | Enzyme | Product |
| Decarboxylated S-adenosylmethionine (dcSAMe) + Spermidine | Spermine synthase | Spermine + 5'-methylthioadenosine (MTA) |
The polyamine biosynthesis pathway is tightly regulated, and the activity of S-adenosylmethionine decarboxylase is a key control point. researchgate.net This pathway highlights the versatility of SAMe, demonstrating its role beyond that of a simple methyl group donor.
Enzymatic Catalysis and Molecular Mechanisms Involving S Adenosyl L Methionine
S-Adenosyl-L-Methionine as the Primary Biological Methyl Donor
S-adenosyl-L-methionine (SAM), a ubiquitous biomolecule found in all living organisms, serves as the principal donor of methyl groups in a vast array of biochemical reactions. nih.govwikipedia.org This vital role places SAM as the second most common enzyme cofactor after adenosine (B11128) triphosphate (ATP). nih.govmdpi.com The enzymatic transfer of a methyl group from SAM to various substrates—including nucleic acids, proteins, lipids, and secondary metabolites—is a fundamental process known as methylation. wikipedia.orgresearchgate.net These reactions are catalyzed by a large and diverse group of enzymes called SAM-dependent methyltransferases (MTases). mdpi.comnih.gov
The chemical reactivity of SAM lies in its sulfonium center, which renders the attached methyl group electrophilic and susceptible to nucleophilic attack. wikipedia.orgnih.gov During the methylation process, a nucleophilic atom on the substrate (such as nitrogen, oxygen, carbon, or sulfur) attacks the methyl group of SAM. mdpi.comwikipedia.org This results in the transfer of the methyl group to the substrate and the conversion of SAM to S-adenosyl-L-homocysteine (SAH). mdpi.comwikipedia.org This SN2-like reaction mechanism involves the near-simultaneous breaking of the SAM-methyl bond and the formation of the substrate-methyl bond. wikipedia.org
Over 40 distinct methyl transfer reactions from SAM to various biological molecules have been identified, highlighting its central role in cellular metabolism and regulation. wikipedia.org These methylation events are crucial for numerous biological functions, including gene expression, signal transduction, and the biosynthesis of essential compounds. mdpi.comnih.gov
S-Adenosyl-L-methionine (SAM)-dependent methyltransferases (MTases) represent a large and varied superfamily of enzymes that catalyze the transfer of a methyl group from SAM to a wide range of substrates. researchgate.netnih.gov These enzymes are broadly classified based on their structural folds. The most prevalent classification identifies five major classes: ebi.ac.uk
Class I: The largest and most common class, characterized by a Rossmann-like fold. This fold consists of a central seven-stranded β-sheet flanked by α-helices. wikipedia.orgebi.ac.uk
Class II: These enzymes contain a SET domain. wikipedia.org
Class III: This class comprises membrane-associated methyltransferases. wikipedia.org
Class IV: Characterized by the SPOUT fold. ebi.ac.uk
Class V: Contains a SET domain and has an all-β fold. ebi.ac.uk
Further studies have proposed additional classes based on structural and functional analyses. ebi.ac.uk Despite their structural diversity, many SAM-dependent enzymes, particularly those catalyzing non-methylation reactions, share a similar core domain with Class I MTases. nih.gov
The structural diversity of MTases allows them to act on a wide array of substrates, including small molecules, proteins, DNA, and RNA. mdpi.comworldscientific.com This versatility is reflected in the different types of methyltransferases, such as protein methyltransferases, DNA/RNA methyltransferases, and natural product methyltransferases. wikipedia.org For instance, O-methyltransferases, which add methyl groups to oxygen atoms, represent the largest class of natural product methyltransferases. wikipedia.org
Interactive Data Table: Classification of SAM-Dependent Methyltransferases
| Class | Key Structural Feature | Representative Examples |
|---|---|---|
| Class I | Rossmann-like fold | Most DNA and protein methyltransferases |
| Class II | SET domain | Histone methyltransferases |
| Class III | Membrane-associated | Certain lipid methyltransferases |
| Class IV | SPOUT fold | Some RNA methyltransferases |
The transfer of a methyl group from S-adenosyl-L-methionine (SAM) by methyltransferases (MTases) predominantly occurs through an SN2 (bimolecular nucleophilic substitution) nucleophilic substitution mechanism. mdpi.comwikipedia.org In this reaction, a nucleophilic atom from the substrate attacks the electrophilic methyl carbon of SAM. wikipedia.orgnih.gov This concerted process involves the formation of a new bond between the substrate and the methyl group, while the bond between the methyl group and the sulfur atom of SAM is broken. wikipedia.org The result is a methylated substrate and S-adenosyl-L-homocysteine (SAH). mdpi.com
At the transition state of this reaction, the methyl group is in a planar, carbocation-like geometry, positioned linearly between the attacking nucleophile and the leaving sulfur atom of what becomes SAH. mdpi.com The stability of this high-energy transition state is often facilitated by hydrogen bonds between the methyl group of SAM and backbone carbonyl oxygens of active-site residues within the enzyme. mdpi.com
Several catalytic strategies are employed by different MTases to facilitate this methyl transfer:
Proximity and Desolvation: The enzyme's active site orients the SAM and substrate molecules in close proximity and in the correct orientation for the reaction to occur. By removing water molecules (desolvation), the enzyme increases the reactivity of the participating molecules. mdpi.com
General Acid/Base Catalysis: Specific amino acid residues within the active site can act as general acids or bases, donating or accepting protons to facilitate the deprotonation of the substrate, thereby increasing its nucleophilicity. mdpi.com
Metal-Ion Catalysis: Some MTases utilize metal ions, such as Mg2+, which play a direct role in catalysis. mdpi.complos.org
The specific mechanism employed can vary depending on the particular methyltransferase and its substrate. mdpi.com
Functional Roles of S-Adenosyl-L-Methionine-Dependent Methyltransferases
S-Adenosyl-L-methionine (SAM)-dependent methyltransferases (MTases) play critical roles in a multitude of cellular processes by methylating a diverse range of biological macromolecules. mdpi.comnih.gov These methylation events are fundamental to regulating gene expression, cellular signaling, and the structural integrity and function of proteins and nucleic acids. researchgate.netnih.gov The dysregulation of these enzymes is linked to various diseases, including cancer and developmental disorders. mdpi.comnih.gov
Key functions of SAM-dependent MTases include:
Epigenetic Regulation: MTases are essential for epigenetic modifications, such as DNA and histone methylation, which regulate gene expression without altering the DNA sequence. mdpi.comnih.gov
Biosynthesis: These enzymes are involved in the biosynthesis of a wide array of natural products and essential metabolites. mdpi.com
Signal Transduction: Protein methylation by MTases is a key mechanism in cellular signaling pathways. nih.gov
Protein Repair: Certain MTases are involved in the repair of damaged proteins. nih.gov
The broad substrate specificity and functional diversity of SAM-dependent MTases underscore their importance in maintaining cellular homeostasis. mdpi.com
DNA methylation is a crucial epigenetic modification that involves the addition of a methyl group to a DNA base, typically cytosine, to form 5-methylcytosine. longdom.org This process is catalyzed by DNA methyltransferases (DNMTs), which utilize S-adenosyl-L-methionine (SAM) as the methyl donor. wikipedia.org In mammals, DNA methylation predominantly occurs at CpG dinucleotides, which are regions of DNA where a cytosine nucleotide is followed by a guanine nucleotide. longdom.org
The methylation of DNA has profound effects on gene expression. longdom.org Generally, methylation in the promoter regions of genes is associated with transcriptional repression. longdom.orgbiomodal.com This silencing can occur through several mechanisms:
Inhibition of Transcription Factor Binding: The presence of a methyl group can directly block the binding of transcription factors to their recognition sites on the DNA. longdom.orgbiomodal.com
Chromatin Compaction: Methylated DNA can recruit methyl-CpG-binding proteins, which in turn promote a more condensed chromatin structure, making the DNA less accessible to the transcriptional machinery. biomodal.comfiveable.me
Conversely, DNA methylation within the body of a gene has been linked to transcriptional activation. longdom.org The dynamic patterns of DNA methylation are essential for normal development, cellular differentiation, and the maintenance of cell-type-specific gene expression. longdom.orgfiveable.me These patterns can be influenced by environmental factors, such as diet and stress, providing a link between the environment and gene regulation. longdom.orgfiveable.me
The faithful inheritance of DNA methylation patterns through cell division is crucial for maintaining cellular identity and function. nih.gov This "cellular memory" is upheld by a high fidelity replication process. nih.gov Studies have shown that the fidelity of maintaining the methylated status of a CpG site can be as high as 99.9% per site per generation. nih.gov However, the fidelity can vary across different genomic regions. For instance, unmethylated CpG islands within gene promoter regions exhibit a higher fidelity of pattern replication compared to those outside of promoter regions. nih.gov Methylated regions of the genome generally show a much higher fidelity than unmethylated regions, with errors in methylation patterns primarily arising from the de novo methylation of previously unmethylated sites. nih.gov
Aberrant DNA methylation, which includes both hypermethylation (an increase in methylation) and hypomethylation (a decrease in methylation), is a hallmark of many diseases, particularly cancer. researchgate.netnih.gov These alterations can lead to the inappropriate silencing of tumor suppressor genes through hypermethylation of their promoter regions or the activation of oncogenes through hypomethylation. fiveable.menih.gov The accumulation of these epigenetic errors can disrupt normal gene expression profiles, contributing to the initiation and progression of cancer. researchgate.net The specific patterns of aberrant methylation can even be used to classify different subsets of tumors, which may have distinct clinical outcomes. nih.gov
RNA molecules are subject to a wide variety of chemical modifications, with over 170 different types identified to date. frontiersin.org Among these, methylation is one of the most abundant and extensively studied. frontiersin.org These modifications are found on various types of RNA, including messenger RNA (mRNA), transfer RNA (tRNA), ribosomal RNA (rRNA), and non-coding RNAs. frontiersin.org S-adenosyl-L-methionine (SAM) serves as the methyl donor for these reactions, which are catalyzed by specific RNA methyltransferases. mdpi.com
Some of the key RNA methylation modifications include:
N6-methyladenosine (m6A): The most prevalent internal modification in eukaryotic mRNA. nih.govmdpi.com
N1-methyladenosine (m1A): Found in tRNA, rRNA, and mRNA. frontiersin.orgnih.gov
5-methylcytosine (m5C): Another common mRNA modification. mdpi.com
These modifications are dynamic and reversible, with specific "writer" (methyltransferases), "eraser" (demethylases), and "reader" (RNA-binding) proteins controlling their deposition, removal, and functional interpretation. nih.govmdpi.com
RNA methylation has profound effects on various aspects of RNA metabolism and function, thereby influencing protein synthesis and gene expression. frontiersin.org The functional consequences of RNA methylation include:
Regulation of mRNA Stability and Decay: Modifications like m6A can influence the lifespan of an mRNA molecule. frontiersin.orgnih.gov
Control of Translation: Methylation can either enhance or inhibit the translation of mRNA into protein. frontiersin.orgnih.gov For example, m1A in the coding sequence of mitochondrial mRNA can block translation, while in nuclear mRNA it may promote it. frontiersin.org
Splicing and Nuclear Export: RNA modifications can affect how pre-mRNA is processed and transported out of the nucleus. frontiersin.orgnih.gov
Structural Integrity: Methylation is crucial for the proper folding and stability of tRNA and rRNA. frontiersin.org
The intricate regulation of RNA methylation plays a vital role in numerous cellular processes, and its dysregulation has been implicated in various diseases. frontiersin.orgnih.gov
Interactive Data Table: Key RNA Methylation Modifications and Their Functions
| Modification | Location | Key Functions |
|---|---|---|
| N6-methyladenosine (m6A) | mRNA, lncRNA | Splicing, stability, translation, transport |
| N1-methyladenosine (m1A) | tRNA, rRNA, mRNA | tRNA stability, ribosome structure, translation |
RNA Methylation: Diverse Modifications and Functional Consequences
Ribosomal RNA Methylation Processes
Methylation is the most common post-transcriptional modification of ribosomal RNA (rRNA), playing a crucial role in ribosome biogenesis and function. nih.govfrontiersin.org S-Adenosyl-L-methionine serves as the essential methyl donor for these modifications, which are catalyzed by a diverse group of rRNA methyltransferases. nih.govnih.gov These enzymes exhibit mechanistic diversity, with the mode of methylation depending on the specific nucleotide and its chemical properties. nih.gov
One significant class of rRNA methylating enzymes is the radical SAM superfamily, which includes enzymes like RlmN and Cfr. nih.gov These enzymes utilize a characteristic iron-sulfur cluster to initiate the methylation reaction. nih.gov The process involves the transfer of a methyl group from SAM to the target nucleotide. nih.gov
Depletion of intracellular SAM levels can lead to hypomethylation of rRNA, which in turn impacts ribosome assembly and translation efficiency. nih.gov For instance, reduced methylation of specific uridine residues in the 23S rRNA has been shown to cause an accumulation of immature ribosomal subunits, thereby hindering protein synthesis. nih.gov This highlights the sensitivity of rRNA methyltransferases to cellular SAM concentrations and underscores the importance of SAM in maintaining translational homeostasis. nih.gov
Messenger RNA Modifications (e.g., 5'-cap, m6A)
S-Adenosyl-L-methionine is indispensable for the modification of messenger RNA (mRNA), which is critical for its regulation and function. Two of the most significant mRNA modifications involving SAM are the 5'-cap and N6-methyladenosine (m6A) methylation.
The 5'-cap is a modified guanine nucleotide added to the 5' end of eukaryotic mRNAs. This structure is crucial for mRNA stability, splicing, and translation initiation. The methylation of the 5'-cap, specifically the formation of the 7-methylguanosine (m7G) cap, is a SAM-dependent process.
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic mRNA. nih.govwikipedia.org This dynamic and reversible modification is installed by a methyltransferase complex, often referred to as "writers," which utilizes SAM as the methyl donor. nih.gov The core of this complex is typically composed of METTL3 and METTL14. nih.govlife-science-alliance.org METTL3 possesses the catalytic activity, containing a SAM-binding domain, while METTL14 plays a structural role, facilitating RNA substrate binding. nih.govlife-science-alliance.org The removal of m6A is carried out by demethylases known as "erasers," such as FTO and ALKBH5. life-science-alliance.org
The presence of m6A influences various aspects of mRNA metabolism, including splicing, nuclear export, stability, and translation, by recruiting specific m6A-binding proteins or "readers". frontiersin.org The cellular concentration of SAM can directly affect the levels of m6A methylation, thereby influencing gene expression. frontiersin.org
Protein Methylation: Post-Translational Regulation
Protein methylation is a widespread post-translational modification that plays a pivotal role in regulating a multitude of cellular processes. nih.govresearchgate.net This modification, primarily occurring on lysine and arginine residues, is catalyzed by protein methyltransferases that utilize S-adenosyl-L-methionine as the methyl donor. researchgate.net The addition of methyl groups can alter a protein's charge, hydrophobicity, and conformation, thereby influencing its activity, stability, subcellular localization, and interactions with other molecules. researchgate.net
Histone Methylation and Chromatin Dynamics
Histone methylation is a key epigenetic modification that profoundly influences chromatin structure and gene expression. nih.govfrontiersin.org Histone methyltransferases (HMTs) catalyze the transfer of methyl groups from SAM to specific lysine and arginine residues on the histone tails. frontiersin.orgnih.gov The methylation status of histones—whether they are mono-, di-, or trimethylated—creates a "histone code" that is read by other proteins to either activate or repress gene transcription. nih.gov
For example, methylation of histone H3 at lysine 4 (H3K4) is generally associated with active transcription, while methylation at histone H3 lysine 9 (H3K9) and H3K27 is linked to gene silencing. nih.gov The availability of SAM within the cell can directly impact the activity of HMTs and, consequently, the landscape of histone methylation. nih.govfrontiersin.org Fluctuations in SAM levels, influenced by cellular metabolism, can lead to dynamic changes in chromatin structure and gene expression. nih.gov For instance, studies have shown that restricting methionine, the precursor of SAM, can lead to rapid alterations in H3K4me3 levels and subsequent changes in gene transcription. nih.gov
The interplay between SAM availability and histone methylation provides a direct link between the cell's metabolic state and the regulation of its genome. nih.govnih.gov
Non-Histone Protein Methylation and Cellular Signaling
Beyond histones, a vast number of non-histone proteins are also subject to methylation, a modification that is emerging as a critical regulator of cellular signaling pathways. nih.govresearchgate.net This post-translational modification, which involves the transfer of a methyl group from S-adenosyl-L-methionine to lysine or arginine residues, can modulate protein function in diverse ways. researchgate.net
Methylation of non-histone proteins has been shown to regulate key signaling pathways, including the MAPK, WNT, and JAK-STAT pathways. nih.gov These modifications can influence protein-protein interactions, subcellular localization, and protein stability, thereby fine-tuning the cellular response to external stimuli. researchgate.net Recent advances in proteomic techniques have begun to unravel the extent of the "methylproteome" and its role in cellular functions such as gene transcription, protein synthesis, and DNA repair. nih.gov The dynamic nature of non-histone protein methylation, with crosstalk between methylation and other post-translational modifications, adds another layer of complexity to the regulation of cellular signaling networks. nih.gov
Small Molecule Methylation: Biosynthesis and Detoxification
S-Adenosyl-L-methionine (SAM) is a crucial methyl donor in the biosynthesis and detoxification of a wide array of small molecules. researchgate.net This process, catalyzed by various methyltransferases, is essential for the synthesis of hormones, neurotransmitters, phospholipids, and other vital compounds. nih.gov In detoxification pathways, methylation facilitates the metabolism and excretion of xenobiotics and endogenous waste products.
Role in Neurotransmitter Biosynthesis
S-Adenosyl-L-methionine plays a pivotal role in the synthesis of several key neurotransmitters, including the catecholamines (dopamine, norepinephrine, and epinephrine) and serotonin. researchgate.net SAM acts as a methyl-donating cofactor for enzymes that are critical in the rate-limiting steps of these biosynthetic pathways. researchgate.net
In the synthesis of catecholamines, the enzyme phenylethanolamine N-methyltransferase (PNMT) utilizes SAM to methylate norepinephrine to form epinephrine (adrenaline). wikipedia.org Similarly, in the serotonin pathway, SAM is involved in the enzymatic conversion of tryptophan to serotonin. researchgate.net The availability of SAM can therefore directly influence the rate of synthesis and release of these neurotransmitters in the brain. researchgate.net Furthermore, SAM is a cofactor for catechol-O-methyltransferase (COMT), an enzyme involved in the degradation of catecholamines. researchgate.net By influencing both the synthesis and degradation of these neurotransmitters, SAM plays a critical role in modulating mood and other neurological functions. researchgate.net
Phospholipid Methylation Pathways
S-adenosyl-L-methionine (SAM) serves as the principal methyl donor in a multitude of biological methylation reactions, including the methylation of phospholipids. nih.gov This process is a major consumer of SAM. nih.gov A key pathway in phospholipid metabolism is the conversion of phosphatidylethanolamine (PE) to phosphatidylcholine (PC), which involves the sequential methylation of PE, using SAM as the methyl donor. researchgate.net This methylation pathway is catalyzed by the enzyme phosphatidylethanolamine-N-methyltransferase. researchgate.net
The consumption of SAM in this process yields S-adenosylhomocysteine (SAH), which is subsequently hydrolyzed to homocysteine. researchgate.net This connection highlights the role of phospholipid methylation in driving sulfur metabolism, as homocysteine can be further metabolized for the synthesis of cysteine and glutathione (B108866). nih.gov Consequently, the methylation of PE to PC is not only crucial for the synthesis of PC but also facilitates the turnover of SAM, thereby influencing broader metabolic pathways. nih.gov The balance of SAM and SAH, often expressed as the SAM/SAH ratio, represents the cellular methylation capacity and can be significantly impacted by the rate of phospholipid methylation. nih.gov
Biotransformation and Detoxification Mechanisms (e.g., arsenic)
S-adenosyl-L-methionine is a critical cofactor in the biotransformation of certain metalloids, most notably arsenic. The enzymatic methylation of arsenic utilizes SAM as the methyl donor and is a key step in its metabolic pathway. unc.edu This process is catalyzed by As(III) S-adenosylmethionine methyltransferases, known as ArsM in microorganisms and AS3MT in vertebrates. nih.govnih.gov
The biotransformation of arsenic involves a series of methylation steps. In this pathway, inorganic arsenic is converted into mono-, di-, and trimethylated arsenicals. nih.gov In microorganisms, this methylation is generally considered a detoxification process. nih.gov However, in humans, the metabolic pathway is more complex. The trivalent intermediates, such as monomethylarsonous acid (MAs(III)) and dimethylarsinous acid (DMAs(III)), formed during the biotransformation of inorganic arsenic in the liver are considered to be more carcinogenic than the parent inorganic compound. nih.gov Thus, in mammals, arsenic methylation can be viewed as a process of metabolic activation to more toxic and carcinogenic species. nih.gov
Selenium Volatilization in Plant Metabolism
In plant metabolism, S-adenosyl-L-methionine plays an essential role in the volatilization of selenium, a process by which plants can detoxify excess selenium from their tissues. nih.gov This phytovolatilization involves the conversion of inorganic or organic selenium species into gaseous forms, such as dimethylselenide (DMSe). nih.gov
A key enzymatic step in this pathway is the methylation of selenomethionine (Se-Met) to form Se-methyl-l-selenomethionine (SeMM), which is the precursor to volatile selenium compounds. nih.govnih.gov This methylation reaction is catalyzed by the enzyme S-adenosyl-l-Met:l-Met S-methyltransferase (MMT), which transfers a methyl group from SAM to Se-Met. nih.govnih.gov Research has demonstrated that a lack of MMT in plants results in a near-complete loss of their ability to volatilize selenium. nih.govnih.gov Conversely, overexpression of MMT can significantly increase the production of volatile selenium. nih.gov This highlights the critical role of SAM-dependent methylation in the selenium detoxification and volatilization pathway in plants. nih.govsemanticscholar.org
Radical S-Adenosyl-L-Methionine (SAM) Enzyme Superfamily
The Radical S-Adenosyl-L-Methionine (SAM) enzyme superfamily is one of the largest and most functionally diverse enzyme superfamilies known, with over half a million members identified across all domains of life. nih.govnorthwestern.edu These enzymes are characterized by their use of a [4Fe-4S] cluster and SAM to catalyze a vast array of radical-based reactions. wikipedia.orgacs.org A conserved cysteine-rich motif, typically CxxxCxxC, is a hallmark of these enzymes and is responsible for coordinating the [4Fe-4S] cluster. wikipedia.orgnih.gov
The fundamental reaction catalyzed by this superfamily is the reductive cleavage of SAM to generate a highly reactive 5'-deoxyadenosyl radical (5'-dAdo•) and methionine. acs.orgnih.govnih.gov This potent radical intermediate is then used to initiate catalysis by abstracting a hydrogen atom from a substrate, enabling a wide range of otherwise difficult biochemical transformations. wikipedia.orgasm.org The reactions catalyzed by radical SAM enzymes are extensive and include cofactor biosynthesis, enzyme activation, peptide modification, DNA repair, and the biosynthesis of antibiotics and other natural products. wikipedia.orgacs.org
Mechanisms of 5'-Deoxyadenosyl Radical Generation
The generation of the 5'-deoxyadenosyl radical (5'-dAdo•) is the defining and initiating step in the catalytic cycle of all radical SAM enzymes. nih.gov This process begins with the binding of SAM to the unique, unligated iron atom of the enzyme's [4Fe-4S] cluster. nih.govnih.gov The catalytically active state of the enzyme requires the [4Fe-4S] cluster to be in a reduced [4Fe-4S]¹⁺ state. acs.org
This reduced cluster then donates an electron to the sulfonium group of the bound SAM molecule. nih.govasm.org This electron transfer induces the reductive cleavage of the S-C5' bond of SAM, a process known as homolytic cleavage. nih.govnorthwestern.edu The products of this cleavage are methionine, which remains coordinated to the iron-sulfur cluster, and the highly reactive 5'-deoxyadenosyl radical. nih.govnih.gov
Recent studies have revealed the existence of a transient organometallic intermediate, designated Ω, which features an Fe-C5'-adenosyl bond. nih.govnorthwestern.edunorthwestern.edu This intermediate is formed during the reductive cleavage of SAM and subsequently liberates the free 5'-dAdo• radical through the homolysis of this Fe-C5' bond. nih.govnorthwestern.edunorthwestern.edu The 5'-dAdo• radical is then positioned to initiate catalysis by abstracting a hydrogen atom from the substrate. asm.org
Non-Methylation Reactions Catalyzed by Radical SAM Enzymes
While S-adenosyl-L-methionine is widely known as a methyl donor, the Radical SAM enzyme superfamily utilizes SAM primarily to generate a radical initiator for a vast array of non-methylation reactions. nih.govacs.org The 5'-deoxyadenosyl radical produced by these enzymes is a powerful oxidant capable of initiating catalysis on otherwise unreactive substrates. asm.orgnih.gov
The diversity of reactions catalyzed by radical SAM enzymes is remarkable and includes:
Sulfur insertion: The insertion of sulfur atoms into unactivated C-H bonds is a key step in the biosynthesis of cofactors like biotin and lipoic acid. wikipedia.orgacs.org
Unusual methylations: Some radical SAM enzymes catalyze methylations on unreactive carbon and phosphorus centers, often using a second molecule of SAM as the methyl donor. wikipedia.orgnih.gov
Enzyme activation: Certain enzymes are activated via the generation of a stable protein radical, such as a glycyl radical, by a radical SAM activating enzyme. wikipedia.org
Cofactor and natural product biosynthesis: These enzymes are involved in numerous complex biosynthetic pathways, including the formation of metallocofactors and the synthesis of antibiotics. wikipedia.orgacs.org
Isomerization and rearrangements: Radical SAM enzymes catalyze complex rearrangements of molecular skeletons. acs.orgacs.org
Other reactions: The catalytic repertoire of this superfamily also extends to epimerization, ring formation, anaerobic oxidation, and decarboxylation. wikipedia.orgacs.org
Substrate Rearrangements and Mutase Activities (e.g., Lysine 2,3-aminomutase)
A prominent example of the non-methylation reactions catalyzed by the Radical SAM superfamily is the 1,2-rearrangement of amino groups, a reaction catalyzed by aminomutases. nih.gov Lysine 2,3-aminomutase (LAM) is a well-characterized member of this class, responsible for the interconversion of L-lysine to L-β-lysine. wikipedia.orgbionity.com This isomerization is a key step in the metabolism of lysine in certain bacteria and in the biosynthesis of some antibiotics. nih.gov
The catalytic mechanism of LAM is initiated by the generation of the 5'-deoxyadenosyl radical from SAM, as is characteristic of the superfamily. nih.govwikipedia.org The reaction proceeds through the following key steps:
Radical Generation: The [4Fe-4S]¹⁺ cluster of LAM reductively cleaves SAM to produce the 5'-deoxyadenosyl radical. wikipedia.orgbionity.com
Hydrogen Abstraction: The 5'-deoxyadenosyl radical abstracts a hydrogen atom from the C3 position of the lysine substrate, which is bound to a pyridoxal phosphate (B84403) (PLP) cofactor. nih.gov This generates 5'-deoxyadenosine and a substrate radical.
Rearrangement: The substrate radical undergoes a rearrangement to form an aziridinyl radical intermediate, which is stabilized by the π-system of the PLP cofactor. wikipedia.orgbionity.com
Product Formation: The rearranged radical then abstracts a hydrogen atom back from the 5'-deoxyadenosine to form the β-lysine product and regenerate the 5'-deoxyadenosyl radical. nih.gov
Some radical SAM enzymes, including certain aminomutases, can utilize SAM in a catalytic manner where the 5'-deoxyadenosyl radical is regenerated and recombines with methionine to reform SAM. nih.govnih.gov The kinetic parameters for the Methanococcus maripaludis KAM have been determined, with a kcat of 14.3 s⁻¹ and a Km for L-lysine of 19.2 mM. acs.org In contrast, the turnover number for LAM from E. coli is significantly lower at 5.0 min⁻¹. nih.gov
| Enzyme | Organism | Substrate | Product | kcat | Km (Substrate) |
| Lysine 2,3-aminomutase (KAM) | Methanococcus maripaludis | L-lysine | 3(S)-β-lysine | 14.3 s⁻¹ | 19.2 mM |
| Lysine 2,3-aminomutase (LAM) | Escherichia coli | (S)-α-lysine | (R)-β-lysine | 5.0 min⁻¹ | Not Reported |
Table 1. Kinetic Parameters of Lysine 2,3-Aminomutases
Insertion of Sulfur and Other Atoms
S-Adenosyl-L-methionine (SAM) plays a crucial role in a class of reactions catalyzed by radical SAM enzymes that involve the insertion of sulfur and other atoms into unactivated C-H bonds. nih.gov These enzymes utilize a common mechanism initiated by the reductive cleavage of SAM by a [4Fe-4S] cluster to generate a highly reactive 5′-deoxyadenosyl radical (5'-dAdo•). wikipedia.orgacs.org This radical is a potent oxidant capable of abstracting a hydrogen atom from a substrate, initiating a cascade of events that leads to the insertion of an atom. nih.gov
A prominent example of sulfur insertion is the biosynthesis of biotin, catalyzed by biotin synthase (BioB). wikipedia.orgacs.org In this reaction, the 5'-dAdo• radical abstracts a hydrogen atom from dethiobiotin. The resulting substrate radical then reacts with an iron-sulfur cluster within the enzyme, which serves as the sulfur donor, leading to the formation of the thioether bond in biotin. researchgate.net Similarly, lipoyl synthase (LipA) catalyzes the insertion of two sulfur atoms into an octanoyl moiety to form lipoic acid, also utilizing a radical SAM-dependent mechanism and an iron-sulfur cluster as the sulfur source. nih.govwikipedia.org
While sulfur insertion is the most well-characterized process, the radical SAM mechanism can also be adapted for the insertion of other atoms. For instance, the radical SAM enzyme NifB is involved in the biosynthesis of the nitrogenase cofactor and catalyzes the insertion of a carbon atom, leading to the formation of a carbide at the core of the metal-sulfur cluster. wikipedia.org
The general mechanism for these insertion reactions can be summarized as follows:
Reductive Cleavage of SAM: A [4Fe-4S] cluster in the enzyme reduces SAM to generate a 5'-deoxyadenosyl radical. acs.org
Hydrogen Abstraction: The 5'-dAdo• radical abstracts a hydrogen atom from the substrate, creating a substrate radical. nih.gov
Atom Insertion: The substrate radical reacts with a donor molecule or cluster, often an auxiliary iron-sulfur cluster within the enzyme, to insert the desired atom. researchgate.net
| Enzyme | Substrate | Inserted Atom | Product | Reference |
|---|---|---|---|---|
| Biotin Synthase (BioB) | Dethiobiotin | Sulfur | Biotin | wikipedia.orgacs.org |
| Lipoyl Synthase (LipA) | Octanoyl moiety | Sulfur (x2) | Lipoic acid | nih.govwikipedia.org |
| NifB | Precursor of M-cluster | Carbon | Mo/homocitrate-free precursor of M-cluster | wikipedia.org |
Thiolation and Methylthiolation Reactions
S-Adenosyl-L-methionine is also central to thiolation and methylthiolation reactions, particularly in the modification of transfer RNA (tRNA). wikipedia.org These reactions are catalyzed by a subclass of radical SAM enzymes known as methylthiotransferases (MTTases). nih.gov MTTases typically contain two [4Fe-4S] clusters and catalyze the conversion of a C-H bond to a C-SCH₃ bond. nih.govnih.gov
The mechanism of methylthiolation involves two molecules of SAM. nih.gov
Generation of 5'-deoxyadenosyl radical: The first molecule of SAM is reductively cleaved by one of the [4Fe-4S] clusters to produce a 5'-deoxyadenosyl radical. wikipedia.org This radical initiates the reaction by abstracting a hydrogen atom from the substrate, such as a specific nucleotide in a tRNA molecule. nih.gov
Methyl Group Donation: The second molecule of SAM acts as the methyl group donor. nih.gov
A well-studied example is the enzyme MiaB, which is involved in the biosynthesis of 2-methylthio-N6-isopentenyladenosine (ms²i⁶A) in tRNA. wikipedia.orgnih.gov The proposed mechanism for MiaB involves the methylation of a sulfur atom derived from the auxiliary [4Fe-4S] cluster by the second SAM molecule. The substrate radical, generated by the action of the 5'-dAdo• radical, then attacks this methylated sulfur, leading to the formation of the methylthiolated product. acs.org
Another example is the enzyme RimO, which catalyzes the methylthiolation of an aspartate residue in the ribosomal protein S12. nih.govnih.gov Similar to MiaB, RimO utilizes a radical SAM mechanism with two iron-sulfur clusters. nih.gov
| Enzyme | Substrate | Product | Function | Reference |
|---|---|---|---|---|
| MiaB | Isopentenylated A37 in tRNA | 2-methylthio-N6-isopentenyladenosine (ms²i⁶A) | Maintains translational efficiency and fidelity | wikipedia.orgnih.gov |
| RimO | Aspartate residue in ribosomal protein S12 | Methylthiolated aspartate | Post-translational modification of ribosomal proteins | nih.govnih.gov |
Allosteric Regulation by S-Adenosyl-L-Methionine
Beyond its role as a substrate in enzymatic reactions, S-Adenosyl-L-methionine is a critical allosteric regulator, modulating the activity of several key enzymes. Allosteric regulation by SAM allows for the integration of metabolic pathways and ensures cellular homeostasis.
Modulation of DNA Cleavage by Type I Restriction Enzymes
S-Adenosyl-L-methionine is an essential cofactor for the DNA cleavage activity of most Type I and some Type III restriction enzymes. nih.govtandfonline.com In these enzyme systems, SAM functions as an allosteric effector, binding to the enzyme and inducing a conformational change that is necessary for DNA cleavage. nih.govresearchgate.net While SAM is also the methyl group donor for the modification (methylation) activity of these enzymes, its role in restriction is distinct and non-catalytic. nih.gov
The binding of SAM to the restriction-modification enzyme complex is thought to trigger a conformational shift that allows the enzyme to interact productively with its recognition site and cleave the DNA. nih.gov This allosteric activation ensures that the restriction activity is tightly controlled and linked to the methylation status of the DNA.
Activation of Cystathionine (B15957) β-Synthase (CBS)
Cystathionine β-synthase (CBS) is a key enzyme in the transsulfuration pathway, which converts homocysteine to cysteine. pnas.org Human CBS is allosterically activated by S-adenosylmethionine. nih.govpnas.org The binding of SAM to the regulatory domain of CBS induces a significant conformational change, shifting the enzyme from a less active (basal) state to a more active state. nih.gov
This activation is characterized by an increase in the maximal velocity (Vmax) of the enzyme, typically 2.5- to 5-fold, without a significant change in the Michaelis constant (Km) for the substrates. wikipedia.org The allosteric binding of SAM relieves an autoinhibitory interaction within the CBS protein, allowing for better substrate access to the active site. pnas.org This regulatory mechanism allows the flux through the transsulfuration pathway to be responsive to the cellular levels of SAM, a key indicator of the methionine metabolic status. pnas.org
| Parameter | Effect of SAM Binding | Reference |
|---|---|---|
| Enzyme Activity | 2.5- to 5-fold increase | wikipedia.org |
| Vmax | Increased | wikipedia.org |
| Km for substrates | No significant change | wikipedia.org |
| Mechanism | Relief of autoinhibition via conformational change | pnas.org |
Allosteric Inhibition of Methylenetetrahydrofolate Reductase (MTHFR)
Methylenetetrahydrofolate reductase (MTHFR) is a critical enzyme at the intersection of the folate and methionine cycles, catalyzing the irreversible reduction of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate. nih.govresearchgate.net 5-methyltetrahydrofolate is then used to remethylate homocysteine to methionine, which is subsequently converted to SAM. nih.gov
S-Adenosyl-L-methionine acts as a potent allosteric inhibitor of MTHFR. nih.govnih.gov This feedback inhibition is a crucial regulatory mechanism that prevents the excessive production of methionine and SAM when their levels are high. nih.gov The binding of SAM to the regulatory domain of MTHFR induces a conformational change that reduces the enzyme's catalytic activity. biorxiv.org This inhibition helps to divert one-carbon units towards the synthesis of purines and thymidylate when the demand for methylation is low. researchgate.net Deregulation of this allosteric inhibition can lead to a futile cycle of SAM synthesis and recycling, depleting cellular ATP reserves. nih.govnih.gov
Allosteric Activation of Glycine N-Methyltransferase (GNMT)
Glycine N-methyltransferase (GNMT) plays a significant role in regulating the cellular ratio of S-adenosylmethionine to S-adenosylhomocysteine (SAH), a key indicator of the cell's methylation potential. nih.gov GNMT catalyzes the methylation of glycine to sarcosine, using SAM as the methyl donor. nih.gov
The activity of GNMT exhibits a sigmoidal response to the concentration of SAM, which is indicative of allosteric regulation. nih.gov This cooperative behavior suggests that the binding of SAM to one subunit of the tetrameric GNMT enzyme increases the affinity of the other subunits for SAM, leading to a more sensitive regulation of its activity in response to changes in SAM levels. nih.gov This allosteric activation allows GNMT to effectively buffer SAM concentrations, preventing excessively high levels that could lead to aberrant methylation reactions. nih.gov
Influence on AMP-Activated Protein Kinase (AMPK) Signaling
S-Adenosyl-L-methionine (SAMe) exhibits a complex and context-dependent influence on AMP-Activated Protein Kinase (AMPK) signaling, a central regulator of cellular energy homeostasis. AMPK is a crucial enzyme that responds to low cellular energy levels by activating pathways that generate ATP while inhibiting anabolic, energy-consuming processes. youtube.comwikipedia.orgroyalsocietypublishing.org Research indicates that SAMe can act as both an activator and an inhibitor of the AMPK pathway, depending on the specific cellular conditions and metabolic state.
One primary mechanism by which SAMe metabolism influences AMPK is through the very process of its own synthesis. The enzymatic production of SAMe from L-methionine and adenosine triphosphate (ATP) is an energy-intensive reaction catalyzed by methionine adenosyltransferase (MAT). researchgate.netmdpi.com This consumption of ATP can alter the intracellular AMP:ATP ratio. An increase in this ratio is a classic trigger for the activation of AMPK. pnas.orgnih.gov Studies in the budding yeast Saccharomyces cerevisiae have shown that stimulating the synthesis of S-adenosyl-l-methionine (also referred to as AdoMet) leads to the activation of Snf1, the yeast ortholog of AMPK. nih.gov This activation, resulting from the consumption of both methionine and ATP, mimics the effects of calorie restriction and has been linked to an extension of lifespan in this organism. pnas.orgnih.govpnas.org
Conversely, in other biological contexts, SAMe has been shown to inhibit AMPK signaling. A notable example is its role in regulating hepatocyte proliferation. In liver cells, Hepatocyte Growth Factor (HGF) typically induces the phosphorylation and activation of AMPK. nih.gov However, SAMe can block this HGF-mediated activation. nih.gov The proposed mechanism for this inhibition involves the activation of phosphoprotein phosphatases by SAMe, which in turn dephosphorylate and inactivate key components of the signaling cascade. nih.gov Specifically, SAMe has been found to inhibit the HGF-induced phosphorylation of Liver Kinase B1 (LKB1), an upstream kinase that activates AMPK, thereby preventing the subsequent phosphorylation and activation of AMPK itself. nih.gov This inhibitory action on the LKB1/AMPK/eNOS cascade is a key part of how SAMe regulates hepatocyte proliferation. nih.gov
The interaction is further nuanced by other related metabolites and sensing proteins. For instance, S-adenosyl-l-homocysteine (AdoHcy), a product of SAMe-dependent methylation reactions, may also contribute to AMPK-dependent longevity pathways. researchgate.netpnas.org Furthermore, recent research has highlighted the role of SAMTOR, a protein that senses SAMe levels, in the regulation of mTORC1 signaling, a pathway that is often antagonistically regulated by AMPK. mdpi.com Methionine deprivation, which would affect SAMe levels, has been shown to trigger AMPK activation in prostate cancer cells, linking the methionine metabolism pathway directly to this central energy sensor. mdpi.com
Research Findings on S-Adenosyl-L-methionine and AMPK Signaling
| Model Organism/System | Effect of SAMe or its Synthesis on AMPK | Key Findings and Proposed Mechanism |
| Saccharomyces cerevisiae (yeast) | Activation | Stimulating SAMe (AdoMet) synthesis consumes ATP, increasing the AMP:ATP ratio. This activates the AMPK ortholog, Snf1, mimicking calorie restriction and extending lifespan. pnas.orgnih.govnih.gov |
| Mouse Hepatocytes | Inhibition | SAMe blocks Hepatocyte Growth Factor (HGF)-induced phosphorylation and activation of AMPK. This is likely mediated by the activation of protein phosphatases that dephosphorylate and inactivate the upstream kinase LKB1. nih.gov |
| Prostate Cancer Cells | Activation (via deprivation) | Methionine deprivation, which lowers intracellular SAMe, leads to the activation of AMPK. This highlights a link between methionine sensing, SAMTOR, and AMPK-mTORC1 signaling. mdpi.com |
Molecular and Cellular Biological Implications of S Adenosyl L Methionine
S-Adenosyl-L-Methionine in Fundamental Cellular Functions
Beyond its epigenetic roles, SAM is a key metabolite that regulates a wide range of fundamental cellular processes. It is involved in the synthesis of polyamines, glutathione (B108866), and other critical molecules, making it a central hub in cellular metabolism that connects nutrient availability to cell growth and function. portlandpress.comnih.gov
SAM levels are tightly linked to the control of cell proliferation and growth. Both abnormally high and low levels of SAM can be detrimental to cellular health and predispose to injury or disease. portlandpress.comnih.gov
One of the key ways SAM influences proliferation is through the polyamine synthesis pathway. amsbio.com After decarboxylation, SAM donates an aminopropyl group for the synthesis of polyamines like spermidine (B129725) and spermine (B22157). amsbio.com These molecules are essential for cell growth, division, and the stability of DNA and RNA. amsbio.com
Research has shown that SAM can have opposing effects on cell growth depending on the cell type. In normal hepatocytes (liver cells), a transient drop in SAM levels is required for the liver to regenerate after injury, suggesting low levels can be a proliferative signal. nih.gov However, in liver cancer cells, SAM treatment has been shown to selectively inhibit growth and invasiveness. nih.govnih.gov This is achieved, in part, by modulating gene expression pathways involved in cancer and metastasis. nih.gov For example, SAM treatment can downregulate genes that are highly expressed in cancer cells and upregulate genes that are suppressed, effectively reversing the cancer-associated expression profile. nih.gov This dual role highlights SAM's function as a critical sensor and regulator of cellular growth signals. portlandpress.com
| Cellular Process | Role of S-Adenosyl-L-Methionine | Mechanism of Action |
|---|---|---|
| DNA Methylation | Primary methyl group donor | Substrate for DNA methyltransferases (DNMTs), leading to gene silencing or activation. |
| Histone Methylation | Primary methyl group donor | Substrate for histone methyltransferases (HMTs), altering chromatin structure and gene accessibility. |
| Polyamine Synthesis | Precursor molecule | Donates aminopropyl group for the synthesis of spermidine and spermine, essential for cell growth. |
| Cellular Differentiation | Epigenetic and metabolic regulator | Modulates gene expression patterns required for lineage commitment and maintenance of cell identity. |
| Gene Expression | Multi-level regulator | Influences transcription via DNA/histone methylation and post-transcriptional events via RNA methylation. |
Modulation of Apoptosis and Programmed Cell Death
S-Adenosyl-L-methionine (SAMe) exhibits a dual role in the regulation of apoptosis, acting as a protector of normal cells while promoting programmed cell death in cancerous cells. This differential activity underscores its importance in cellular health and disease. In normal hepatocytes, SAMe has demonstrated anti-apoptotic effects, offering protection against apoptosis induced by agents like okadaic acid. nih.govnih.gov This protective mechanism is partly attributed to its role as a precursor for glutathione, a major antioxidant, and its ability to suppress the induction of tumor necrosis factor-alpha (TNF-α), a key signaling protein involved in inflammation and apoptosis. nih.gov
Conversely, in various cancer cell lines, SAMe acts as a pro-apoptotic agent. nih.gov Research has shown that SAMe can induce apoptosis in liver cancer cell lines such as HepG2 and HuH-7 through the mitochondrial death pathway. nih.govnih.gov A key mechanism in this process is the selective induction of Bcl-xS, a pro-apoptotic protein, in liver cancer cells but not in normal hepatocytes. nih.govnih.gov Bcl-xS is an alternatively spliced isoform of the anti-apoptotic Bcl-xL. nih.gov SAMe, along with its metabolite 5'-methylthioadenosine (MTA), promotes the dephosphorylation of specific proteins required for this alternative splicing, thereby increasing the production of Bcl-xS and tipping the cellular balance towards apoptosis. nih.gov
Further studies in oral and laryngeal cancer cells, such as Cal-33, have shown that SAMe induces apoptosis by activating the caspase cascade, which is paralleled by an increased Bax/Bcl-2 ratio. mdpi.com In p53 deleted colon cancer cells (HCT 116p53-/-), SAMe treatment leads to a significant reduction in the anti-apoptotic protein Bcl-2 and favors the expression of the pro-apoptotic protein Bad. unina.it This modulation of Bcl-2 family proteins is a critical aspect of SAMe's pro-apoptotic activity in cancer cells.
Table 1: Effects of S-Adenosyl-L-methionine on Apoptotic Proteins in Different Cell Types
| Cell Type | Effect of SAMe | Key Protein Modulations | Reference |
|---|---|---|---|
| Normal Hepatocytes | Anti-apoptotic | Suppression of TNF-α induction | nih.gov |
| Liver Cancer Cells (HepG2, HuH-7) | Pro-apoptotic | Selective induction of Bcl-xS | nih.govnih.gov |
| Oral and Laryngeal Cancer Cells (Cal-33) | Pro-apoptotic | Increased Bax/Bcl-2 ratio, caspase activation | mdpi.com |
| p53 Deleted Colon Cancer Cells (HCT 116p53-/-) | Pro-apoptotic | Decreased Bcl-2, increased Bad expression | unina.it |
Maintenance of Cellular Homeostasis and Metabolic Balance
S-Adenosyl-L-methionine is a cornerstone of cellular homeostasis and metabolic balance, primarily through its central role in one-carbon metabolism. creative-proteomics.comnih.gov This metabolic network involves the transfer of one-carbon units, which is essential for the synthesis of numerous critical molecules and for epigenetic regulation. mdpi.com SAMe is synthesized from methionine and ATP and serves as the primary methyl group donor for the methylation of DNA, RNA, proteins, and lipids, processes that are fundamental to normal cell function. creative-proteomics.com
A crucial aspect of SAMe's role in cellular homeostasis is its regulation of autophagy, a cellular process of degradation and recycling of damaged components. nih.govnih.govmdpi.com SAMe has been identified as a critical inhibitor of autophagy induced by methionine starvation. nih.govnih.gov This positions SAMe as a sensor of cellular nutritional status, linking metabolic state to the regulation of autophagy. nih.gov The metabolites of SAMe, including homocysteine, glutathione, and spermidine, also play significant roles in modulating autophagy. nih.govnih.gov
The liver is the primary site of SAMe synthesis and utilization, highlighting its importance in hepatic health. nih.gov Normal liver function is dependent on adequate levels of SAMe. physiology.org One-carbon metabolism, with SAMe at its core, is interconnected with other major metabolic pathways, including glycolysis, ensuring a coordinated response to the cell's metabolic needs. nih.gov Through the transsulfuration pathway, SAMe provides the cysteine necessary for the synthesis of glutathione, a key antioxidant, thereby linking methylation to cellular redox balance. nih.gov Furthermore, SAMe is involved in the synthesis of polyamines, which are essential for cell growth and proliferation. nih.gov
Table 2: Key Metabolic Pathways Involving S-Adenosyl-L-methionine and their Contribution to Cellular Homeostasis
| Metabolic Pathway | Role of SAMe | Contribution to Homeostasis | Reference |
|---|---|---|---|
| One-Carbon Metabolism | Central metabolite and primary methyl donor | Synthesis of nucleotides, amino acids; epigenetic regulation | creative-proteomics.comnih.gov |
| Autophagy Regulation | Inhibitor of methionine starvation-induced autophagy | Links nutritional status to cellular degradation and recycling | nih.govnih.gov |
| Transsulfuration | Precursor to cysteine | Synthesis of glutathione, maintaining redox balance | nih.gov |
| Polyamine Synthesis | Precursor | Regulation of cell growth and proliferation | nih.gov |
Contributions to Intracellular Signal Transduction Pathways
S-Adenosyl-L-methionine significantly influences a variety of intracellular signal transduction pathways, primarily through its role as a universal methyl donor. nih.gov The methylation of key signaling proteins can alter their activity and downstream effects, thereby modulating cellular processes such as growth, proliferation, and senescence. nih.gov
One of the well-documented signaling pathways affected by SAMe is the PI3K/AKT/FOXO3a pathway. oup.comnih.gov Research in mesenchymal stem cells has shown that SAMe can alleviate cellular senescence by activating PI3K/AKT signaling, which leads to the increased phosphorylation of the forkhead box protein O3 (FOXO3a). oup.comnih.gov This pathway is crucial for cell survival and the regulation of aging processes. oup.com
SAMe also plays a critical role in the regulation of Protein Phosphatase 2A (PP2A), a major serine/threonine phosphatase involved in numerous cellular processes. mdpi.com The activity of PP2A is modulated by the methylation of its catalytic subunit, a reaction that is highly sensitive to intracellular SAMe levels. mdpi.comnih.gov Reduced SAMe availability leads to decreased PP2A methylation, which can impair cell proliferation, particularly in cancer cells that are dependent on methionine. mdpi.com In the context of neurodegenerative diseases, impaired homocysteine metabolism can lead to reduced SAMe levels, decreased PP2A methylation, and subsequent hyperphosphorylation of proteins like tau and amyloid precursor protein, which are hallmarks of Alzheimer's disease. jneurosci.org
Furthermore, SAMe can influence mitogen-activated protein kinase (MAPK) pathways. In osteosarcoma cells, SAMe has been shown to induce apoptosis by affecting the ERK1/2 and Stat3 pathways.
Role in Cellular Redox Balance and Management of Oxidative Stress
S-Adenosyl-L-methionine plays a pivotal role in maintaining cellular redox balance and managing oxidative stress. uniroma1.it Its primary contribution in this regard is through the transsulfuration pathway, where it serves as a precursor for the synthesis of cysteine, which is a rate-limiting substrate for the production of glutathione (GSH). nih.govfrontiersin.org Glutathione is the most abundant non-protein thiol in mammalian tissues and a crucial endogenous antioxidant that protects cells from damage caused by reactive oxygen species (ROS). nih.govfrontiersin.org
By providing the necessary building blocks for glutathione synthesis, SAMe helps to replenish cellular antioxidant defenses. nih.gov This is particularly important in conditions of oxidative stress, where glutathione levels can be depleted. frontiersin.org In hepatitis C virus-expressing cells, SAMe has been shown to restore glutathione biosynthesis, which may contribute to its antiviral effects by counteracting the oxidative damage induced by the infection. nih.gov
In addition to its role in glutathione synthesis, SAMe can also modulate the activity of various antioxidant enzymes. nih.gov Studies have indicated that SAMe can influence the expression of enzymes such as superoxide (B77818) dismutase (SOD) and thioredoxin (TRX), further enhancing the cell's capacity to neutralize ROS. nih.gov In p53 deleted colon cancer cells, treatment with SAMe has been associated with an increase in ROS production, which can contribute to its pro-apoptotic effects in these cancer cells. unina.it This suggests that SAMe's influence on redox balance can be context-dependent, either protecting normal cells from oxidative damage or promoting oxidative stress in cancer cells to induce cell death.
Table 3: Mechanisms of S-Adenosyl-L-methionine in Cellular Redox Balance
| Mechanism | Description | Cellular Outcome | Reference |
|---|---|---|---|
| Glutathione Precursor | Provides cysteine for glutathione (GSH) synthesis via the transsulfuration pathway. | Enhanced antioxidant capacity and protection against oxidative damage. | nih.govfrontiersin.org |
| Modulation of Antioxidant Enzymes | Influences the expression and activity of enzymes like superoxide dismutase (SOD) and thioredoxin (TRX). | Increased neutralization of reactive oxygen species (ROS). | nih.gov |
| Induction of ROS in Cancer Cells | In certain cancer cell lines, SAMe treatment can lead to an increase in ROS levels. | Promotion of apoptosis in cancer cells. | unina.it |
Advanced Methodologies and Analytical Approaches for S Adenosyl L Methionine Research
Analytical Techniques for Quantitative Determination of S-Adenosyl-L-Methionine and Related Metabolites
A variety of analytical methods have been developed and optimized for the precise measurement of SAMe and its metabolites, such as S-adenosyl-L-homocysteine (SAH), in diverse samples including biological tissues, fluids, and pharmaceutical formulations. nih.govresearchgate.net These techniques are essential for elucidating the metabolic pathways involving SAMe and for quality control in dietary supplements. thieme-connect.comoup.com
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the simultaneous identification and quantification of SAMe and other key metabolites in the one-carbon cycle, including methionine, SAH, and homocysteine. creative-proteomics.comnih.gov This technique combines the superior separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry, allowing for the comprehensive profiling of these critical compounds in complex biological samples like human plasma. creative-proteomics.comnih.gov
The LC-MS/MS methodology offers significant advantages for metabolite profiling, including the ability to track the incorporation of one-carbon units in metabolic pathways through isotopic labeling studies and to perform high-throughput analysis for rapid screening. creative-proteomics.com A developed LC-MS/MS method demonstrated the capacity for simultaneous quantification of L-Met, SAM, SAH, and Hcy, proving valuable in studying abnormalities in the one-carbon cycle. nih.gov The sensitivity of these methods is highlighted by achievable limits of detection (LOD) and quantification (LOQ) in the nanomolar range, for instance, 5 nM and 10 nM for SAM, respectively, in one study. mdpi.com
| Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Matrix | Reference |
|---|---|---|---|---|---|
| S-Adenosyl-L-methionine (SAM) | 5 nM | 10 nM | 0 - 1 µM (extendable to 10 µM) | Plasma | mdpi.com |
| S-Adenosyl-L-homocysteine (SAH) | 1 nM | 3 nM | 0 - 1 µM (extendable to 10 µM) | Plasma | mdpi.com |
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of SAMe. thieme-connect.com Various HPLC methods have been developed, often employing different separation and detection strategies to enhance selectivity and sensitivity for SAMe and its related compounds in various matrices, including dietary supplements and biological tissues. nih.govthieme-connect.com
Reversed-phase ion-pair chromatography is a widely used HPLC technique for the analysis of polar and ionic compounds like SAMe. technologynetworks.comcreative-proteomics.com This method involves the addition of an ion-pairing reagent to the mobile phase, which forms a neutral ion pair with the charged analyte, allowing for its retention and separation on a non-polar stationary phase. technologynetworks.com
For the simultaneous determination of SAMe and its metabolites, a reversed-phase ion-pair liquid chromatographic procedure with dual detection has been developed. nih.gov This method utilizes a gradient elution and adjusts the concentration of an ion-pairing agent, such as octanesulfonic acid, along with the ionic strength and pH of the eluent to achieve separation. nih.gov The SAMe analogues are typically detected by UV absorbance at 254 nm. nih.gov This approach has been successfully applied to the direct injection and analysis of tissue extracts. nih.gov Another method for dietary supplement analysis employed a reversed-phase C8 column with sodium octanesulfonate as the ion-pair reagent and a gradient mobile phase of phosphate (B84403) buffer and acetonitrile, with UV detection at 257 nm. oup.comresearchgate.net
Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective alternative for separating highly polar compounds that are poorly retained in reversed-phase chromatography. chromatographyonline.comsigmaaldrich.comchromatographytoday.com HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, and a small amount of aqueous buffer. sigmaaldrich.com This creates a water-enriched layer on the stationary phase, into which polar analytes can partition, leading to their retention. chromatographytoday.com
A robust HILIC-LC-MS/MS assay has been developed for the quantification of serum SAMe. nih.govnih.gov This method is particularly suitable for clinical laboratories as it avoids the use of ion-pairing reagents that can interfere with other assays. nih.gov The method involves protein precipitation, solid-phase extraction, and analysis on a silica (B1680970) column with multiple reaction monitoring for both SAMe and its internal standard. nih.gov The assay demonstrated good linearity and a limit of quantitation of 10 ng/mL. nih.gov
| Parameter | Value | Reference |
|---|---|---|
| Limit of Quantitation (LOQ) | 10 ng/mL | nih.gov |
| Linearity | 10 - 500 ng/mL | nih.gov |
| Intra-assay Coefficient of Variation (CV) at LOQ | 8% | nih.gov |
| Inter-assay Coefficient of Variation (CV) at LOQ | 17% | nih.gov |
To enhance the sensitivity of detection, especially for low concentrations of SAMe in biological samples, fluorescence detection methods have been employed. researchgate.net This often involves a derivatization step to convert the non-fluorescent SAMe into a fluorescent product. One approach involves derivatization with chloroacetaldehyde (B151913) to form fluorescent 1,N6-ethanoderivatives, which can then be separated by HPLC and detected with high sensitivity. researchgate.net
A validated ultra-performance liquid chromatography (UPLC) method with fluorescence detection has been established for the determination of SAMe and other methionine cycle metabolites in human blood plasma. researchgate.net This method, which includes solid-phase extraction and derivatization, achieved a limit of detection of 2 nM and a limit of quantification of 5 nM for SAMe. researchgate.net Another HPLC method coupled with fluorometric detection has been developed for determining methionine adenosyltransferase activity by measuring the SAMe-dependent formation of scopoletin (B1681571) from esculetin. nih.gov This indirect measurement provides a highly sensitive assay with a detection limit for the fluorescent product of about 100 fmol. nih.gov
Given the inherent instability of SAMe, particularly under neutral and alkaline conditions, the development of stability-indicating analytical methods is crucial for accurately assessing its purity and content in pharmaceutical preparations and active pharmaceutical ingredients (APIs). researchgate.netmdpi.comderpharmachemica.com These methods are designed to separate the intact drug from its degradation products, providing a measure of the drug's stability under various stress conditions. derpharmachemica.com
A stability-indicating gradient reversed-phase liquid chromatographic (RP-LC) method has been developed and validated for the determination of related substances in SAMe API. derpharmachemica.com In this study, SAMe was subjected to stress conditions such as alkali hydrolysis, oxidation, and thermal degradation. derpharmachemica.comresearchgate.net The developed method was able to successfully separate SAMe from its process-related and degradation impurities. derpharmachemica.comresearchgate.net The use of an acidic buffer for extraction and elution in HPLC methods has been shown to significantly improve the accuracy by counteracting the instability of the SAMe compound. oup.comresearchgate.net Research has shown that SAMe is sensitive to alkali hydrolysis, oxidation, and thermal degradation. derpharmachemica.com The stability of SAMe in solution is pH-dependent, with degradation occurring much more rapidly at pH values above 6.5. researchgate.net
Isotopic Labeling and Tracing Techniques (e.g., Tritiated S-Adenosyl-L-Methionine)
Isotopic labeling is a powerful technique for tracing the metabolic fate of S-Adenosyl-L-methionine (SAMe) and elucidating the mechanisms of SAMe-dependent enzymes. This involves replacing one or more atoms in the SAMe molecule with their heavier, non-radioactive (stable) or radioactive isotopes. The labeled SAMe can then be introduced into a biological system, and its journey and transformations can be monitored.
Commonly used isotopes for labeling SAMe include:
Tritium ([³H]) : Tritiated SAMe, particularly S-[methyl-³H]adenosyl-L-methionine, is frequently used in methylation assays. revvity.comneb.comneb.com The radioactive methyl group allows for sensitive detection of its transfer to various substrates like DNA, proteins, and small molecules. neb.comneb.com This method is highly sensitive for detecting low levels of enzyme activity and provides a direct measurement of methylation. revvity.com
Carbon-13 ([¹³C]) : SAMe can be labeled with ¹³C at various positions, such as the methyl group (S-methyl-¹³C). sigmaaldrich.comnih.govmedchemexpress.com ¹³C is a stable isotope, and its incorporation into metabolites can be detected using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov This allows for detailed flux analysis of metabolic pathways involving SAMe.
Deuterium ([²H] or D) : Deuterated SAMe, such as S-Adenosyl-L-methionine-d3, is another stable isotope-labeled form used in metabolic research. medchemexpress.com
Sulfur-36 ([³⁶S]) : Chemoenzymatic methods have been developed to synthesize ³⁶S-labeled L-methionine and SAMe. This enables the study of sulfur kinetic isotope effects, providing insights into the transition states of enzymatic reactions involving the sulfur atom of SAMe. nih.gov
These isotopic labeling techniques are instrumental in understanding the kinetics and mechanisms of methyltransferases, tracking the distribution of methyl groups within a cell, and quantifying the flux through SAMe-dependent pathways. nih.govnih.gov
Molecular and Cellular Biology Experimental Approaches
Gene knockout models, particularly in mice, have been crucial in understanding the in vivo roles of enzymes involved in S-Adenosyl-L-methionine metabolism. By deleting specific genes, researchers can observe the resulting biochemical and physiological changes, directly linking enzyme function to SAMe homeostasis.
MAT1A Knockout Models:
The MAT1A gene encodes for methionine adenosyltransferase I/III, the primary enzyme responsible for SAMe synthesis in the mature liver. pnas.orgpnas.orgnih.gov Knockout of the MAT1A gene in mice leads to a significant disruption in hepatic SAMe metabolism. pnas.orgpnas.orgnih.govmdpi.com Studies on MAT1A knockout mice have revealed:
A drastic reduction in hepatic SAMe levels, by approximately 74-75%. pnas.orgnih.govmdpi.com
A massive increase in plasma methionine levels, rising by as much as 776%. pnas.orgpnas.orgnih.gov
A compensatory 3-fold induction of the MAT2A gene, which encodes an alternative SAMe synthetase. pnas.orgpnas.org
A 40% reduction in hepatic glutathione (B108866) levels, indicating increased oxidative stress. pnas.orgnih.gov
Despite these changes, levels of S-adenosylhomocysteine (SAH) and global DNA methylation remained unchanged in some studies. pnas.orgnih.gov
GNMT Knockout Models:
Glycine N-methyltransferase (GNMT) is a key enzyme in the catabolism of excess SAMe, particularly in the liver. nih.govoaepublish.com Knockout of the GNMT gene provides insights into the consequences of SAMe accumulation. Key findings from GNMT knockout mice include:
A dramatic increase in hepatic SAMe levels, up to 35-fold higher than in wild-type mice. oaepublish.comcapes.gov.br
A significant increase in free methionine levels, rising up to 7-fold. oaepublish.comcapes.gov.br
A 3-fold decrease in the concentration of S-adenosylhomocysteine (SAH). oaepublish.comcapes.gov.br
A substantial increase in the SAMe/SAH ratio, from approximately 3 in wild-type mice to 300 in knockout mice, suggesting a profound alteration in the cellular methylation potential. capes.gov.br
These models highlight the crucial role of GNMT in regulating the upper limits of hepatic SAMe concentration and maintaining methylation homeostasis. nih.govnih.gov
| Gene Knockout | Key Metabolic Change | Fold/Percentage Change | Reference |
|---|---|---|---|
| MAT1A | Hepatic S-Adenosyl-L-methionine | ↓ ~74% | pnas.orgnih.gov |
| MAT1A | Plasma Methionine | ↑ 776% | pnas.orgpnas.orgnih.gov |
| GNMT | Hepatic S-Adenosyl-L-methionine | ↑ up to 35-fold | oaepublish.comcapes.gov.br |
| GNMT | Hepatic S-Adenosylhomocysteine | ↓ 3-fold | oaepublish.comcapes.gov.br |
| GNMT | Hepatic SAMe/SAH Ratio | ↑ from 3 to 300 | capes.gov.br |
Overexpression of genes encoding SAMe-dependent enzymes or the SAMe synthetase itself is a valuable tool for characterizing their function and regulation. By producing large quantities of the protein of interest, researchers can facilitate its purification for structural and kinetic studies, and investigate the cellular effects of its increased activity.
In the filamentous fungus Penicillium chrysogenum, overexpression of the gene for SAMe synthetase was used to study its role in metabolism. nih.govmdpi.com This approach, along with gene silencing, demonstrated that the enzyme not only participates in primary metabolism but also influences the production of secondary metabolites like penicillin. nih.gov
In plants, overexpressing the S-adenosyl-L-methionine synthetase (sam-s) gene has been shown to have distinct phenotypic consequences, revealing complex regulatory mechanisms. scispace.com In tobacco plants transformed to have high transcription levels of a sam-s gene, some plants exhibited high SAMe synthetase activity, while others showed suppression of both the transgene and endogenous gene expression, leading to very low enzyme activity. scispace.com Similarly, overexpression of a SAMe synthetase gene from sugar beet in Arabidopsis resulted in increased tolerance to salt and oxidative stress, highlighting the enzyme's role in stress response pathways. researchgate.net These studies illustrate how overexpression strategies can be employed to elucidate the physiological roles of SAMe synthetase and the downstream effects of altered SAMe availability. scispace.comresearchgate.net
Structural Biology and Enzymology Techniques
X-ray crystallography has been indispensable in providing high-resolution, three-dimensional structures of SAMe-dependent enzymes, offering a "structural movie" of their catalytic steps. pnas.org This technique allows for the precise visualization of the active site, the binding of SAMe and its substrates, and the conformational changes that occur during the enzymatic reaction.
Crystallographic studies of methionine adenosyltransferases (MATs), the enzymes that synthesize SAMe, have been particularly insightful. researchgate.netnih.goviucr.org The structures of human MATα2 have been solved with various ligands bound in the active site, revealing the structural elements involved in the utilization of methionine and ATP to form SAMe. pnas.org These studies have provided a structural basis for the proposed SN2 catalytic mechanism. iucr.org
Furthermore, X-ray crystallography, in combination with solution X-ray scattering, has elucidated the structure of the functional 258 kDa MAT(α2)₄(βV2)₂ complex. researchgate.netnih.goviucr.org This revealed an unexpected stoichiometry and showed how the regulatory β subunits interact with the catalytic α subunits to enhance enzymatic activity. researchgate.netnih.gov The structural data demonstrated that the C-terminus of the MATβV2 subunit inserts itself into a tunnel at the interface of the MAT(α2)₂ dimer, suggesting a unique regulatory mechanism. researchgate.netnih.gov Such detailed structural information is crucial for understanding enzyme function and provides a foundation for structure-based drug design. researchgate.netnih.gov
A variety of spectroscopic and kinetic methods are employed to study the dynamic aspects of SAMe-dependent enzymes, including their conformational changes and reaction kinetics. These techniques provide information that is complementary to the static pictures offered by crystallography.
UV-visible (UV-Vis) Spectroscopy : This technique can be used to monitor changes in the electronic environment of the enzyme or its cofactors during catalysis. For instance, in the study of methionine synthase, UV-Vis spectroscopy has been used to observe the interconversion of the "His-on" and "His-off" states of the cobalamin cofactor, which is influenced by the binding of substrates. pnas.org
Electron Paramagnetic Resonance (EPR) Spectroscopy : EPR is particularly useful for studying enzymes that contain paramagnetic centers, such as the iron-sulfur clusters found in radical SAM enzymes. researchgate.net EPR spectra are sensitive to the oxidation state and coordination environment of the iron-sulfur clusters, and changes in the spectra upon SAMe binding can provide information about the interaction between SAMe and the cluster. researchgate.net
Kinetic Analysis : Steady-state and pre-steady-state kinetic analyses are fundamental to understanding enzyme mechanisms. For SAMe-dependent methyltransferases, various coupled assays have been developed to continuously monitor the production of S-adenosylhomocysteine (SAH), the product of the methylation reaction. nih.gov These assays allow for the determination of key kinetic parameters such as Km and kcat, providing insights into substrate affinity and catalytic efficiency. nih.gov
Together, these techniques provide a comprehensive picture of the structure, function, and dynamics of S-Adenosyl-L-methionine-dependent enzymes.
Computational and Systems Biology Modeling in S-Adenosyl-L-Methionine Research
Computational and systems biology approaches have become indispensable for unraveling the complexity of S-Adenosyl-L-methionine (SAM) metabolism. These methodologies allow researchers to create comprehensive models of metabolic networks, predict dynamic behaviors of pathways, and integrate multi-omics data to gain functional insights. By simulating cellular processes in silico, these models provide a framework for understanding how SAM-dependent pathways are regulated and how their dysregulation can contribute to various physiological and pathological states. nih.govmdpi.com
Reconstruction and Analysis of S-Adenosyl-L-Methionine-Related Metabolic Networks
The reconstruction of metabolic networks is a foundational step in systems biology, providing a detailed blueprint of an organism's metabolic capabilities. researchgate.net For S-Adenosyl-L-methionine, this involves mapping all known biochemical reactions related to its synthesis, utilization, and regeneration. These reconstructions are typically built using genome-scale data, integrating information from databases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG). nih.govnih.gov The resulting models represent a network of interconnected metabolites and enzymes, including the methionine cycle, the folate cycle, and transsulfuration pathways. creative-proteomics.comnih.gov
Once reconstructed, these networks can be analyzed to understand their structural properties. For example, analysis of the metabolic network in E. coli reveals a "small world" structure, where most metabolites are connected through a short path of reactions. researchgate.net In the context of SAM, network analysis can identify key enzymes and regulatory points. A model of the methionine cycle-based metabolism highlighted enzymes like Methionine Adenosyltransferase (MAT) and Nicotinamide N-methyltransferase (NNMT) as critical nodes in the network. nih.gov Such reconstructions have been applied across various organisms, from microbes to plants and humans, to understand how SAM metabolism is integrated with other cellular processes like amino acid metabolism. oup.comnih.gov
| Enzyme | Abbreviation | Reaction Catalyzed | Pathway Involvement |
|---|---|---|---|
| Methionine Adenosyltransferase | MAT | ATP + L-Methionine → S-Adenosyl-L-methionine + Diphosphate + Orthophosphate | Methionine Cycle (SAM Synthesis) nih.gov |
| Methyltransferases | MTases | S-Adenosyl-L-methionine + Acceptor → S-Adenosyl-L-homocysteine + Methylated Acceptor | Transmethylation nih.govnih.gov |
| S-Adenosyl-L-homocysteine Hydrolase | SAHH | S-Adenosyl-L-homocysteine ⇌ L-Homocysteine + Adenosine (B11128) | Methionine Cycle (SAH Hydrolysis) creative-proteomics.com |
| Methionine Synthase | MS | L-Homocysteine + 5-Methyltetrahydrofolate → L-Methionine + Tetrahydrofolate | Methionine Cycle (Regeneration) creative-proteomics.com |
| Cystathionine (B15957) beta-synthase | CBS | L-Homocysteine + L-Serine → Cystathionine | Transsulfuration Pathway researchgate.net |
Predictive Modeling of S-Adenosyl-L-Methionine Pathway Dynamics
Predictive modeling aims to simulate the dynamic behavior of metabolic pathways, forecasting how fluxes change in response to genetic or environmental perturbations. nih.gov A primary technique used for this is Flux Balance Analysis (FBA), a mathematical method that calculates the flow of metabolites through a metabolic network at a steady state. portlandpress.comwikipedia.orgnih.gov FBA does not require detailed kinetic parameters, making it suitable for large, genome-scale models. wikipedia.org
FBA has been used to predict metabolic reprogramming in cancer cells. For instance, an in silico model of cancer cell metabolism predicted that inactivating S-adenosylmethionine decarboxylase (SAMdc), an enzyme in the polyamine synthesis pathway, would significantly increase metabolic fluxes through the methionine cycle and glutathione synthesis pathways. vntu.edu.ua This highlights how computational models can generate testable hypotheses about metabolic responses to therapeutic interventions. vntu.edu.ua Furthermore, machine learning and other advanced computational methods are being developed to infer models directly from noisy biological data, enhancing the predictive power and accuracy of these simulations. mdpi.comresearchgate.netplos.org These approaches can help optimize the production of SAM in biotechnological applications and predict the impact of nutrient availability on cellular methylation potential. nih.gov
| Modeling Technique | Description | Application in SAM Research |
|---|---|---|
| Genome-Scale Metabolic Models (GSMs) | Comprehensive reconstructions of all known metabolic reactions in an organism based on its genome. wikipedia.org | Mapping SAM-related pathways and their connections to central metabolism. researchgate.netoup.com |
| Flux Balance Analysis (FBA) | A mathematical technique to predict steady-state reaction rates (fluxes) in a metabolic network. wikipedia.orgnih.gov | Simulating the effects of gene knockouts or altered enzyme activity on SAM production and utilization. portlandpress.comvntu.edu.ua |
| Kinetic Modeling | Uses ordinary differential equations (ODEs) to describe the dynamic changes in metabolite concentrations over time, requiring detailed enzyme kinetic parameters. | Studying the regulation and dynamic control of the methionine cycle. |
| Machine Learning / AI | Algorithms that learn from data to identify patterns, make predictions, or discover model structures. mdpi.comresearchgate.net | Predicting essential genes in SAM metabolism and discovering novel regulatory mechanisms from multi-omics data. plos.org |
Proteomic and Metabolomic Profiling for Functional Insights
Proteomic and metabolomic analyses provide a system-wide snapshot of the molecules that execute and result from metabolic processes. These high-throughput techniques are crucial for validating and refining computational models and for gaining direct functional insights into SAM-related pathways. researchgate.net
Metabolomic profiling, often performed using liquid chromatography-mass spectrometry (LC-MS), allows for the precise quantification of SAM, its precursor methionine, and its product S-adenosyl-L-homocysteine (SAH), as well as related metabolites like homocysteine. creative-proteomics.comcreative-proteomics.commdpi.com The ratio of SAM to SAH is a critical indicator of the cell's methylation capacity. nih.gov These techniques have been used to establish reference ranges for SAM and SAH in healthy adults and to identify distinct metabolic profiles in various conditions. mdpi.comjci.orgnih.gov For example, metabolomic analysis revealed that adult survivors of severe acute malnutrition have distinct metabolic profiles, suggesting long-term consequences for pathways involving SAM. jci.orgnih.gov
Proteomics complements metabolomics by identifying and quantifying the enzymes involved in these pathways. nih.gov Targeted proteomic approaches can measure the levels of key enzymes like MATs, SAHH, and various methyltransferases. gbiosciences.comproteopedia.org By correlating protein levels with metabolite concentrations, researchers can understand how changes in enzyme expression impact metabolic fluxes and cellular function. Integrating proteomic and metabolomic data with computational models provides a powerful, multi-layered view of SAM metabolism, linking genetic information to cellular phenotype and function. nih.govmdpi.com
| Molecule Type | Analyte | Significance | Analytical Technique |
|---|---|---|---|
| Metabolite | S-Adenosyl-L-methionine (SAM) | Universal methyl donor; key metabolic hub. nih.gov | LC-MS/MS creative-proteomics.commdpi.com |
| Metabolite | S-Adenosyl-L-homocysteine (SAH) | Product of methylation; inhibitor of methyltransferases. creative-proteomics.comnih.gov | LC-MS/MS creative-proteomics.commdpi.com |
| Metabolite | L-Methionine | Essential amino acid precursor to SAM. creative-proteomics.com | LC-MS/MS creative-proteomics.com |
| Metabolite | L-Homocysteine | Branch point between methionine regeneration and transsulfuration. creative-proteomics.com | LC-MS/MS creative-proteomics.com |
| Protein | Methionine Adenosyltransferase (MAT) | Enzyme responsible for SAM synthesis. nih.gov | Mass Spectrometry-based Proteomics |
| Protein | DNA Methyltransferases (DNMTs) | Enzymes that use SAM for DNA methylation. nih.gov | Mass Spectrometry-based Proteomics |
Future Directions and Emerging Research Frontiers in S Adenosyl L Methionine Biology
Development and Application of Novel S-Adenosyl-L-Methionine Analogues and Mimetics for Mechanistic Probes
A significant challenge in studying SAM-dependent enzymes is the inherent chemical instability of SAM itself. frontiersin.orgnih.govrsc.org To overcome this, researchers are actively developing novel SAM analogues and mimetics that offer greater stability while retaining functional activity. frontiersin.orgnih.gov These synthetic molecules are invaluable as mechanistic probes to investigate the function and regulation of SAM-dependent enzymes, particularly methyltransferases (MTases). frontiersin.orgnih.govnih.gov
One modern approach involves replacing the methyl group of SAM with a reporter group, allowing for the enzymatic derivatization and study of substrate biomolecules. nih.gov However, many of these derivatives are chemically unstable, limiting their practical use. frontiersin.orgnih.gov Consequently, a key focus is the creation of functionally active mimetics with enhanced chemical stability. frontiersin.orgnih.gov
Recent progress has been made in the synthesis and application of SAM analogues with alternative methyl substituents, which include functional groups for labeling experiments and novel alkyl modifications. nih.govresearchgate.net These tools are crucial for altering the physicochemical properties or biological activities of substrates, thereby providing insights into their functions. nih.gov The chemoenzymatic synthesis of SAM analogues is an attractive alternative to purely chemical methods, which can be hampered by low yields and difficulties in isolating stereoisomers. rsc.org
| Analogue/Mimetic Type | Modification | Key Feature/Application | Reference |
|---|---|---|---|
| SAM-PH | H-phosphinic group replaces the carboxylic group | Significantly more stable than SAM; retains activity with certain methyltransferases. | frontiersin.orgnih.gov |
| Selenium-containing analogues (SeAM) | Sulfur atom substituted with selenium | Increased stability. | frontiersin.orgnih.gov |
| Te-Adenosyl-L-(fluoromethyl)homotellurocysteine (FMeTeSAM) | Tellurium replaces sulfur; contains a fluoromethyl group | A novel fluoromethylating agent, enabling enzymatic fluoromethylation. | acs.org |
| Propargyl-Se-2,6-diaminopurine ribosyl-selenomethioninamide (ProSeDMA) | Carboxyl group replaced with amide; adenine (B156593) replaced with 2,6-diaminopurine | Used by the SAM-dependent ribozyme "SAMURI" for site-specific propargylation of RNA. | researchgate.net |
| S-8-aza-adenosyl-l-methionine (8-aza-SAM) | Isosteric fluorescent SAM-analogue | Used to overcome UV-range absorption limitations in coupled-assays for methyltransferase characterization. | nih.gov |
In-Depth Characterization of Non-Methylating S-Adenosyl-L-Methionine-Dependent Enzymatic Reactions
While SAM is renowned as the universal methyl donor, a vast and growing superfamily of enzymes, known as radical SAM (RS) enzymes, utilizes SAM for entirely different chemistry. frontiersin.org These enzymes employ SAM to generate a 5'-deoxyadenosyl radical (5'-dA•), which initiates a wide range of chemically challenging reactions. frontiersin.org The radical SAM superfamily is extensive, with bioinformatics studies identifying over 50,000 potential members in thousands of organisms. frontiersin.org Mechanistic studies of these enzymes are continually expanding our understanding of biocatalysis and radical enzymology. frontiersin.org
Beyond radical chemistry, research is also uncovering other non-methylating roles for SAM. For instance, SAM-dependent halogenases have been discovered that catalyze the nucleophilic displacement of L-methionine from SAM with halide ions. nih.gov Phylogenetic analysis suggests that these halogenases evolved from a common SAM-interactive hydrolase, indicating a divergent evolutionary path for SAM-dependent enzymes. nih.gov In some cases, SAM acts not as a consumable substrate but as an allosteric effector, binding to an enzyme to induce conformational changes that regulate its activity, as seen with certain restriction enzymes. researchgate.net
| Enzyme Class | Role of SAM | Catalytic Mechanism/Function | Reference |
| Radical SAM (RS) Enzymes | Source of 5'-deoxyadenosyl radical | A [4Fe-4S] cluster donates an electron to SAM, cleaving the C-S bond to generate methionine and a 5'-dA• radical, which initiates catalysis. | frontiersin.org |
| SAM-dependent Halogenases | Substrate for nucleophilic displacement | Catalyze the displacement of L-methionine from SAM with halides to form halogenated 5′-deoxyadenosine. | nih.gov |
| SAM-dependent Hydrolases | Substrate | Hydrolyzes SAM. Believed to be an evolutionary precursor to SAM-dependent halogenases. | nih.gov |
| Type I, some Type II, and Type III Restriction Enzymes | Allosteric effector | Binds to the enzyme to induce conformational changes required for DNA cleavage activity. | researchgate.net |
| Radical SAM Epimerases (e.g., PoyD) | Source of radical | Introduces multiple D-configured amino acids into peptide natural products. | pasteur.fr |
Elucidating the Interplay between S-Adenosyl-L-Methionine Metabolism and Microbiome Function
The gut microbiota has emerged as a critical regulator of host metabolism, and this influence extends to methionine and SAM metabolism. frontiersin.org Studies using germ-free animal models have revealed that the gut microbiota is responsible for modulating host methionine metabolism. frontiersin.org For example, the absence of gut microbiota can lead to elevated levels of methionine in the host, which is then primarily metabolized to SAM in the liver. frontiersin.org
Microbial metabolites can also directly influence host processes. For example, certain bacteria can metabolize dietary components into compounds that affect host health, and this is linked to SAM-related pathways. tandfonline.com The gut microbiome can influence DNA methylation patterns in the host, which is a key epigenetic mechanism for regulating gene expression. nih.gov This connection highlights a pathway through which diet and the microbiome can have long-lasting effects on host physiology and disease susceptibility.
Systems-Level Investigations into the Optimization of Metabolic Pathways and Enzyme Stoichiometry
The production of SAM is a complex metabolic process, and systems-level approaches are being employed to optimize it, particularly in microbial fermentation for industrial applications. nih.govnih.gov Metabolic engineering strategies in organisms like Saccharomyces cerevisiae aim to enhance SAM titers by manipulating multiple modules of its metabolism. nih.gov These strategies include:
Enhancing Metabolic Flux: Upregulating the expression of genes involved in the SAM synthesis pathway. nih.gov
Blocking Competing and Degradation Pathways: Knocking out genes that divert precursors to other pathways or that catabolize SAM. nih.govnih.gov
Increasing Precursor Availability: Elevating the synthesis of precursors like ATP. nih.govnih.gov
Optimization of Fermentation Conditions: Fine-tuning the culture medium and feeding strategies. nih.govnih.gov
More broadly, theoretical and computational studies are exploring the principles of optimal enzyme allocation in metabolic pathways. nih.govresearchgate.net These investigations aim to understand how cells should allocate their protein resources to enzymes to maximize metabolic flux. nih.gov This involves developing mathematical models that can predict optimal enzyme profiles based on enzymatic rate laws. nih.govresearchgate.net Such systems-level understanding is crucial not only for industrial biotechnology but also for comprehending the metabolic logic of living organisms. jefferson.eduvu.nl
Delineation of S-Adenosyl-L-Methionine Metabolic Interconnections with Uncharacterized Cellular Signaling Pathways
SAM is increasingly recognized not just as a metabolite but as a key regulator of numerous cellular processes, including proliferation, differentiation, and apoptosis. nih.gov Its metabolic pathways are intricately linked with cellular signaling. mdpi.com Research is beginning to uncover novel signaling pathways that are modulated by SAM levels. For example, a signaling pathway involving AMP-activated protein kinase (AMPK) and the RNA-binding protein HuR has been identified in hepatocyte proliferation, where SAM plays a modulatory role. nih.gov
The status of methionine metabolism, often sensed through the levels of SAM, is critical for cellular integrity. mdpi.com Cells have evolved sensing and signaling pathways to monitor SAM abundance and activate response programs when levels are low. mdpi.com Disturbances in SAM metabolism and the associated transmethylation pathways have been linked to a range of neuropsychiatric and neurodegenerative diseases, underscoring the importance of SAM in central nervous system function. nih.gov Future research will likely focus on identifying and characterizing the sensors that detect SAM levels and the downstream signaling cascades they activate, potentially revealing new therapeutic targets for a variety of diseases. nih.govresearchgate.net
Q & A
Q. What are the primary biochemical roles of SAMe in cellular processes, and how can these be experimentally validated?
SAMe serves as a universal methyl donor in methylation reactions (e.g., DNA, proteins, lipids) and a precursor for polyamines and glutathione. To validate these roles:
- Use in vitro assays with radiolabeled SAMe (e.g., H-CH) to track methyl transfer in enzymatic reactions .
- Quantify glutathione levels via HPLC in SAMe-treated hepatocyte cultures under oxidative stress .
- Employ knockout models (e.g., methionine adenosyltransferase (MAT) mutants) to study methylation deficits .
Q. How should SAMe be handled and stabilized in laboratory settings to ensure experimental reproducibility?
SAMe is hygroscopic and degrades rapidly in aqueous solutions. Best practices include:
- Storing lyophilized SAMe at -80°C in inert atmospheres (argon) to prevent oxidation .
- Preparing fresh solutions in acidic buffers (pH 3-4) to stabilize the sulfonium ion .
- Validating SAMe integrity via LC-MS before use in time-sensitive assays .
Q. What experimental models are suitable for studying SAMe's hepatoprotective effects?
- Animal models : MAT1A knockout mice develop spontaneous steatohepatitis and hepatocellular carcinoma, mimicking SAMe deficiency in chronic liver disease .
- Cell lines : Primary hepatocytes treated with ethanol or acetaminophen to study SAMe’s role in mitigating oxidative stress via glutathione synthesis .
- Clinical cohorts : Meta-analyses of SAMe supplementation in cholestatic liver disease patients .
Advanced Research Questions
Q. How can contradictory findings on SAMe's therapeutic efficacy in liver injury be resolved?
SAMe exhibits a "Goldilocks effect": both deficiency and excess disrupt liver homeostasis. To address contradictions:
- Dose-response studies : Compare low-dose (restorative) vs. high-dose SAMe in MAT-deficient models .
- Mechanistic dissection : Differentiate methyl donor-dependent effects (e.g., phosphatidylcholine synthesis) from methylthioadenosine (MTA)-mediated anti-apoptotic signaling .
- Patient stratification : Use biomarkers (e.g., serum methionine, SAMe/SAH ratio) to identify subgroups likely to benefit .
Q. What methodologies enable the synthesis and application of SAMe analogs in enzyme engineering?
- Chemoenzymatic synthesis : Chlorinase SalL catalyzes SAMe analog formation (e.g., fluorinated SAMe) for methyltransferase engineering .
- Analytical validation : Characterize analogs via F-NMR or X-ray crystallography to confirm structural fidelity .
- Functional assays : Test analogs in methyltransferase-coupled reactions (e.g., histone H3 lysine methylation) to assess activity .
Q. How do SAMe pharmacokinetics influence experimental design in preclinical studies?
SAMe has poor oral bioavailability and short half-life (<2 hours). Optimal approaches include:
- Continuous infusion : Use osmotic pumps in rodent models to maintain stable plasma levels .
- Prodrug strategies : Test stabilized derivatives (e.g, SAMe tosylate) to enhance tissue penetration .
- Pharmacodynamic markers : Monitor S-adenosylhomocysteine (SAH) levels as a proxy for SAMe utilization .
Q. What statistical frameworks are recommended for meta-analyses of SAMe's clinical efficacy?
- PRISMA guidelines : Systematically aggregate randomized controlled trials (RCTs) with homogeneity in endpoints (e.g., liver enzyme normalization) .
- Subgroup analysis : Stratify by etiology (alcoholic vs. non-alcoholic liver disease) to address heterogeneity .
- Dose-adjusted models : Use mixed-effects regression to account for variable SAMe dosing across studies .
Methodological Considerations
Q. How can researchers address SAMe's instability in long-term cell culture experiments?
- Co-factor supplementation : Add adenosine triphosphate (ATP) and methionine to sustain endogenous SAMe synthesis .
- Time-course assays : Collect samples at multiple timepoints to capture transient SAMe effects (e.g., early-phase methylation vs. late-phase apoptosis) .
Q. What controls are essential when studying SAMe-dependent methyltransferases?
- Negative controls : Use SAMe-depleted reaction mixtures or inactive analogs (e.g., sinefungin).
- Positive controls : Include known methyltransferase substrates (e.g., histone peptides for SETD2 assays).
- SAH inhibition : Add SAH hydrolase inhibitors to validate methylation specificity .
Emerging Research Frontiers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
